2-Fluoro-6-methylbenzoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGLVQRGMPQKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664593 | |
| Record name | 2-Fluoro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535961-78-5 | |
| Record name | 2-Fluoro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Keystone Building Block in Modern Pharmaceuticals
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly reactive acyl chloride that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern—a fluorine atom and a methyl group ortho to the benzoyl chloride moiety—imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, it serves as a critical precursor to Avacopan, a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering a technical foundation for its safe handling, application, and characterization in a research and development setting.
Core Molecular Identity and Structural Attributes
The precise arrangement of substituents on the benzene ring is fundamental to the reactivity and physical nature of this compound. The electron-withdrawing nature of the fluorine and acyl chloride groups, combined with the electron-donating methyl group, creates a unique electronic environment that influences its interactions and stability.
Figure 1: Molecular Structure of this compound
Key Physical and Chemical Properties
The physical properties of a compound are critical for its handling, storage, and use in synthesis. The following table summarizes the known and predicted properties of this compound. It's important to note that acyl chlorides are inherently reactive and require careful handling under inert conditions.
| Property | Value | Source(s) |
| CAS Number | 535961-78-5 | [1][3][4] |
| Molecular Formula | C₈H₆ClFO | [3][5][6] |
| Molecular Weight | 172.58 g/mol | [3][5] |
| Appearance | Liquid, Solid, or Semi-solid | [4] |
| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 77.7 °C | [3] |
| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | [7] |
| Storage Temperature | Inert atmosphere, room temperature | [4][8] |
Reactivity Profile and Handling Considerations
As a member of the acyl chloride family, this compound's chemistry is dominated by its susceptibility to nucleophilic acyl substitution.[7] The carbon atom of the carbonyl group is highly electrophilic, readily reacting with nucleophiles such as water, alcohols, and amines.
Reaction with Water (Hydrolysis): Exposure to moisture, including atmospheric humidity, will lead to rapid hydrolysis, forming 2-fluoro-6-methylbenzoic acid and hydrochloric acid.[7] This reaction is often vigorous and exothermic. The generation of corrosive HCl gas necessitates that all handling be performed in a well-ventilated fume hood.
Figure 2: Hydrolysis of this compound
Causality Behind Experimental Choices: The imperative to maintain an inert atmosphere (e.g., nitrogen or argon) during storage and handling is a direct consequence of this high reactivity towards water.[4][8] The use of dry solvents and glassware is not merely a suggestion but a critical parameter for the success of any reaction utilizing this reagent, preventing the formation of the less reactive carboxylic acid byproduct.
Experimental Protocol: Boiling Point Determination (General Methodology)
While a predicted boiling point is available, empirical determination is crucial for process chemistry and purification. A common method for small-scale determination is micro-boiling point analysis.
Objective: To determine the boiling point of this compound at a given pressure.
Methodology:
-
Preparation: A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.
-
Apparatus Setup: The thermometer and capillary assembly are placed in a melting point apparatus or a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil).
-
Heating: The apparatus is heated slowly and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then slightly reduced.
-
Determination: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.
Self-Validating System: This protocol is self-validating as the boiling point is a distinct physical constant. The observation of a sharp, reproducible boiling point provides confidence in the sample's purity. A broad boiling range would suggest the presence of impurities.
Safety and Hazard Management: A Non-Negotiable Pillar
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][9] Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Trustworthiness in Protocol: The stringent safety measures are not arbitrary. They are directly derived from the known reactivity of acyl chlorides. The hydrolysis reaction, for instance, produces corrosive HCl, making respiratory and eye protection paramount. The potential for severe tissue damage upon contact necessitates robust skin protection.[9][10]
Conclusion: A Versatile Reagent Demanding Respect
This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its physical properties—a high boiling point, characteristic density, and extreme reactivity with nucleophiles—dictate the precise conditions required for its successful application. A thorough understanding of these characteristics, coupled with an unwavering commitment to safety, enables researchers to harness its synthetic potential effectively and responsibly. This guide serves as a foundational resource for professionals engaged in the intricate and impactful work of drug discovery and development.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 535961-78-5 [sigmaaldrich.com]
- 5. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 6. This compound [oakwoodchemical.com]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. 535961-78-5|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Technical Guide to 2-Fluoro-6-methylbenzoyl chloride (CAS: 535961-78-5): Synthesis, Reactivity, and Pharmaceutical Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoyl chloride, identified by CAS number 535961-78-5, has emerged as a critical intermediate, valued for the unique reactivity imparted by its ortho-substituted aromatic ring. The presence of a fluorine atom and a methyl group flanking the acyl chloride functionality provides steric hindrance and electronic effects that chemists can leverage for precise molecular construction.
This guide offers an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanisms governing its reactivity, and its proven applications in the synthesis of innovative therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound is an organochlorine compound featuring a benzoyl chloride core with fluoro and methyl substituents at the 2 and 6 positions, respectively.[1] This substitution pattern is crucial, as it influences the compound's stability, reactivity, and utility in complex synthetic routes. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 535961-78-5 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [2][3] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [1][5] |
| Density | 1.265 ± 0.06 g/cm³ | [1][5] |
| Flash Point | 77.7 °C | [2][5] |
| Physical Form | Liquid or Solid or Semi-solid | |
| Purity | Typically ≥95% - 98% | [4] |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [1] |
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1).[6][7] Several chlorinating agents can be employed, including phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂), but thionyl chloride (SOCl₂) is widely favored in both laboratory and industrial settings.[8][9][10]
The choice of thionyl chloride is strategic: its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8][11] This simplifies the purification process significantly, as these gases can be easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving a relatively clean acyl chloride that can be purified by distillation.[9][12]
Caption: General workflow for synthesizing this compound.
Step-by-Step Synthesis Methodology
-
Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts. The entire system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.
-
Reagent Charging: Charge the flask with 2-Fluoro-6-methylbenzoic acid.
-
Chlorinating Agent Addition: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.[12] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the Vilsmeier intermediate, though it is not always necessary.
-
Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is ~76°C) and maintained at this temperature. The reaction is monitored until the evolution of gases ceases, indicating the consumption of the starting material.
-
Purification: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining crude product, this compound, is then purified by fractional vacuum distillation to yield the final product.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution .[13] This is the cornerstone of its utility as a synthetic intermediate. It readily reacts with various nucleophiles:
For drug development, the most critical transformation is amide bond formation, a ubiquitous linkage in pharmaceutical agents.
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
Protocol: Amide Bond Formation (Schotten-Baumann Conditions)
This protocol describes a standard method for coupling an acyl chloride with an amine.[14]
-
Dissolve Amine: Dissolve the amine substrate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine (1.1 to 1.5 equivalents). The purpose of the base is critical: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[16] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Cool Reaction: Cool the solution in an ice bath (0°C). This is done to control the exothermicity of the reaction, as the formation of the amide bond from a reactive acyl chloride is highly favorable and can generate significant heat.
-
Add Acyl Chloride: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the cooled amine solution.
-
React and Quench: Allow the reaction to warm to room temperature and stir for several hours until completion. The reaction is then quenched by adding water or a dilute aqueous acid to wash away the amine hydrochloride salt and any remaining base.
-
Extraction and Purification: The organic layer is separated, dried, and concentrated. The resulting crude amide is then purified, typically by column chromatography or recrystallization.
Key Application in Drug Development: Synthesis of Avacopan
The utility of this compound is exemplified by its role as a key intermediate in the synthesis of Avacopan .[1] Avacopan is an orally administered selective C5a receptor antagonist used for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[6][7]
In a crucial step of the Avacopan synthesis, a chiral piperidine intermediate is acylated with this compound.[17] This benzoylation step forms a critical amide bond, installing the substituted phenyl moiety that is integral to the final drug's structure and function.[17]
Caption: Role of this compound in Avacopan synthesis.[17]
The precursor, 2-Fluoro-6-methylbenzoic acid, is also a key building block in the synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, further cementing the importance of this structural motif in medicinal chemistry.[6][7]
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents several hazards that demand strict adherence to safety protocols.
-
Corrosivity: It is classified as a corrosive material that can cause severe skin burns and eye damage.[18]
-
Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride gas.[15] This necessitates handling under anhydrous conditions.
-
Inhalation Hazard: Inhalation of its vapors can cause respiratory irritation.[19][18]
Mandatory Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-resistant lab coat.[19]
-
Ensure eyewash stations and safety showers are immediately accessible.[19]
-
Avoid contact with water, alcohols, and strong bases.
Storage Requirements:
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[18]
-
Store away from incompatible materials, particularly moisture and bases.
Conclusion
This compound is far more than a simple catalog chemical; it is a highly versatile and reactive building block that enables critical transformations in modern organic synthesis. Its primary utility in forming robust amide bonds, coupled with the unique electronic and steric properties of its substituted ring, has made it an indispensable tool for medicinal chemists. Its role in the synthesis of Avacopan highlights its direct impact on the development of life-changing pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent intermediate in their research and development endeavors.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 535961-78-5 | 2-fluoro-6-methyl-benzoyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 4. CAS 535961-78-5 | 2716-7-0A | MDL MFCD06660278 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 6. ossila.com [ossila.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
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- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Introduction: A Key Architectural Element in Modern Chemistry
<An In-depth Technical Guide to 2-Fluoro-6-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This compound, with CAS Number 535961-78-5, is a highly reactive acyl chloride that has emerged as a critical building block in synthetic organic chemistry.[1][2] Its unique substitution pattern—a fluorine atom and a methyl group ortho to the carbonyl chloride—imparts specific steric and electronic properties that chemists can exploit for precise molecular construction. This guide provides an in-depth examination of its structure, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Notably, it is a key intermediate in the synthesis of Avacopan, a drug used for treating ANCA-associated vasculitis, highlighting its significance in medicinal chemistry.[3][4]
Structural and Physicochemical Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis.
Chemical Structure
The molecule consists of a benzene ring substituted with a benzoyl chloride group, a fluorine atom at position 2, and a methyl group at position 6.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; C_COCl [label="C", fontcolor="#202124"]; O_COCl [label="O", fontcolor="#EA4335"]; Cl_COCl [label="Cl", fontcolor="#34A853"]; F_sub [label="F", fontcolor="#4285F4"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C_COCl [len=1.2]; C2 -- F_sub [len=1.2]; C6 -- C_Me [len=1.2]; C_COCl -- O_COCl [style=double, len=1.2]; C_COCl -- Cl_COCl [len=1.2];
// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_COCl [pos="-0.5,1.5!"]; O_COCl [pos="-1.5,2.2!"]; Cl_COCl [pos="0.5,2.5!"]; F_sub [pos="-2.4,-0.2!"]; C_Me [pos="2.4,-0.2!"]; } Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physical and chemical properties is presented below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C8H6ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | |
| CAS Number | 535961-78-5 | [3] |
| Physical Form | Liquid or Solid | [5] |
| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.265 ± 0.06 g/cm³ | [3] |
| Flash Point | 77.7 °C | |
| Purity | Typically ≥98% (GC) | [5] |
Synthesis and Purification
The most common and industrially scalable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid.[4][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[7][8]
Synthetic Workflow: From Carboxylic Acid to Acyl Chloride
The conversion is a classic example of nucleophilic acyl substitution at the carboxylic acid.
Detailed Laboratory Protocol
This protocol is a representative procedure for laboratory-scale synthesis.
Materials:
-
2-Fluoro-6-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.5 eq, or used as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (for HCl and SO₂ gases)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-Fluoro-6-methylbenzoic acid. Equip the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.[9]
-
Reagent Addition: Slowly add thionyl chloride to the flask. The reaction can be run neat or in an inert solvent.[8]
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.[9]
-
Purification: The crude this compound is then purified by vacuum distillation to yield a clear to purple liquid.[3]
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established mechanism.[7][10][11]
-
Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[11][12]
-
Intermediate Formation: A proton transfer and subsequent loss of a chloride ion forms a reactive chlorosulfite intermediate.
-
Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[7]
-
Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and yielding the desired acyl chloride.[7][10]
Reactivity and Synthetic Applications
The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for introducing the 2-fluoro-6-methylbenzoyl moiety into various molecules.
Nucleophilic Acyl Substitution
This is the primary mode of reactivity. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, including:
-
Alcohols: To form esters.
-
Amines: To form amides. This is a crucial step in the synthesis of many pharmaceutical ingredients.
-
Water: Hydrolyzes back to the parent carboxylic acid. This highlights the need for anhydrous conditions during handling and reactions.
The ortho-fluoro and methyl groups provide steric hindrance that can influence the rate and selectivity of these reactions, a feature often exploited by medicinal chemists to fine-tune molecular interactions.
Friedel-Crafts Acylation
It can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to form diaryl ketones.
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires careful handling.[13][14]
Hazard Profile
-
Lachrymator: The vapors are irritating to the eyes and respiratory system.[16]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.
Recommended Handling Procedures
-
Always handle in a well-ventilated chemical fume hood.[13][16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][16]
Storage
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a specialized tool for advanced organic synthesis. Its defined structure and high reactivity allow for the efficient construction of complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential safely and effectively.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. This compound | 535961-78-5 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. 535961-78-5|this compound|BLD Pharm [bldpharm.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Characteristics of 2-Fluoro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzoyl chloride (CAS No. 535961-78-5) is a key synthetic intermediate in the pharmaceutical industry.[1] Notably, it is a crucial building block in the synthesis of Avacopan, a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1] Its molecular formula is C₈H₆ClFO, and its structure features a benzene ring substituted with a benzoyl chloride group, a fluorine atom, and a methyl group at positions 1, 2, and 6, respectively. The precise arrangement of these functional groups gives rise to a unique spectral signature that is essential for its identification and quality control during synthesis.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates the expected spectral features. The aromatic ring, the carbonyl group of the benzoyl chloride, the fluorine atom, and the methyl group all have characteristic spectroscopic signatures. The ortho-positioning of the fluorine and methyl groups to the benzoyl chloride functionality introduces steric and electronic effects that influence the chemical environment of the nuclei and the vibrational modes of the bonds.
References
reactivity of 2-Fluoro-6-methylbenzoyl chloride
An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-methylbenzoyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
This compound is a key substituted acyl chloride whose reactivity is governed by a delicate interplay of electronic and steric effects. This guide provides a comprehensive analysis of its chemical behavior, focusing on the mechanistic principles that dictate its utility in modern organic synthesis. We will explore its core reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions, provide validated experimental protocols, and highlight its critical role as a building block in the synthesis of complex molecules, most notably the FDA-approved drug Avacopan. This document is intended to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.
Introduction: The Molecular Architecture of this compound
This compound (CAS No: 535961-78-5) is a disubstituted benzoyl chloride that has garnered significant interest in the pharmaceutical industry.[1] Its structure is characterized by an acyl chloride functional group flanked by two ortho substituents: a fluorine atom and a methyl group. This unique arrangement is not merely decorative; it is the primary determinant of the molecule's reactivity profile.
-
Electronic Effects : The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride inherently more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride.[2]
-
Steric Hindrance : The presence of both the fluorine and methyl groups in the ortho positions creates significant steric congestion around the reactive carbonyl center. This steric shield can modulate the rate of reaction, favoring approaches by smaller, less hindered nucleophiles and influencing regioselectivity in certain reactions.[3]
This guide will dissect how these competing factors—electronic activation and steric hindrance—are harnessed to achieve specific synthetic outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 535961-78-5 | [1][4][5][6] |
| Molecular Formula | C₈H₆ClFO | [4][5] |
| Molecular Weight | 172.59 g/mol | [4][5] |
| Appearance | Liquid or Solid or Semi-solid | |
| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [7][8] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Purity | Typically ≥95% | [5] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[9] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl).[10]
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 535961-78-5 | this compound - Capot Chemical [capotchem.com]
- 7. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate in Modern Therapeutics
In the landscape of pharmaceutical development, the purity and stability of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro-6-methylbenzoyl chloride, a substituted benzoyl chloride, has emerged as a critical building block in the synthesis of innovative therapeutics. Its most notable application is as a key intermediate in the production of Avacopan, a selective C5a receptor (C5aR) antagonist.[1][2][3] Avacopan is approved for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a rare autoimmune disease.[1][4] The chemical structure of this compound, with its ortho-substituted fluorine and methyl groups, imparts unique reactivity that is leveraged in the multi-step synthesis of this complex molecule.[5]
However, the very features that make this compound a valuable synthetic precursor also contribute to its inherent instability. Like most acyl chlorides, this compound is highly susceptible to degradation, primarily through hydrolysis. This guide, intended for professionals in research and drug development, provides a comprehensive overview of the stability and proper storage of this compound, drawing upon established principles of physical organic chemistry and best practices in laboratory and industrial settings.
Understanding the Chemical Stability of this compound
The stability of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). The presence of electron-withdrawing or -donating groups on the benzene ring can significantly influence the rate of nucleophilic attack, which is the primary mechanism of degradation.
Primary Decomposition Pathway: Hydrolysis
The most significant stability concern for this compound is its reaction with water, or hydrolysis, to form 2-fluoro-6-methylbenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.
The mechanism of hydrolysis for benzoyl chlorides can proceed through different pathways, including a bimolecular SN2-like mechanism or a unimolecular SN1-like mechanism involving the formation of an acylium ion intermediate. The prevailing mechanism is influenced by the solvent polarity and the electronic effects of the substituents on the aromatic ring.[6][7] For substituted benzoyl chlorides, electron-donating groups can stabilize the positive charge of the acylium ion, potentially favoring an SN1-like pathway. Conversely, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in an SN2-like reaction.
Caption: Primary decomposition pathway of this compound.
Other Potential Decomposition Pathways
Besides hydrolysis, other nucleophiles can also lead to the degradation of this compound:
-
Alcoholysis: Reaction with alcohols will form the corresponding esters. This is a significant concern if alcohols are used as solvents or are present as impurities.
-
Aminolysis: Reaction with primary or secondary amines will form amides.
-
Thermal Decomposition: While specific data is lacking, at elevated temperatures, acyl chlorides can undergo decomposition, potentially leading to the formation of ketenes or other degradation products. Thermogravimetric analysis (TGA) would be required to determine the precise thermal decomposition profile.[9][10]
Recommended Storage and Handling Protocols
Given its reactivity, stringent storage and handling procedures are essential to maintain the purity and integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature. | Avoids potential acceleration of degradation at higher temperatures. Freezing is generally not necessary and may not offer significant advantages if the primary concern is moisture. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis. |
| Container | Tightly sealed, compatible container (e.g., glass with a PTFE-lined cap).[11][12][13] | Prevents ingress of moisture and reaction with container materials. |
| Light | Protect from direct sunlight. | While not explicitly stated as light-sensitive, it is good practice for reactive intermediates. |
| Segregation | Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[12][13][14] | Prevents accidental reactions that could be hazardous. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere Techniques: When dispensing the material, use techniques that minimize exposure to air and moisture, such as working under a blanket of inert gas.
-
Material Compatibility: Use only compatible materials for handling and transfer, such as glass, stainless steel, or PTFE. Avoid contact with materials that can be corroded by HCl, which is a byproduct of hydrolysis.
-
Spill Management: Have appropriate spill control materials readily available. Neutralize small spills with a suitable absorbent material, and handle larger spills according to established safety protocols.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for use in synthesis, particularly in a GxP environment, it is crucial to have validated analytical methods for assessing its purity and stability.
Protocol 1: Purity and Degradation Analysis by HPLC with Derivatization
Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common and robust approach is to derivatize the acyl chloride to a more stable compound that is amenable to chromatographic analysis.[15]
Objective: To determine the purity of this compound and quantify the major degradation product, 2-fluoro-6-methylbenzoic acid.
Methodology:
-
Derivatization: React a known amount of the this compound sample with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in an aprotic solvent (e.g., acetonitrile).[15] This reaction converts the acyl chloride into a stable hydrazide derivative.
-
Sample Preparation:
-
Prepare a standard solution of the derivatized this compound of known concentration.
-
Prepare a standard solution of 2-fluoro-6-methylbenzoic acid.
-
Prepare the sample for analysis by dissolving a known weight of the this compound in the reaction solvent and adding the derivatizing agent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivative and the acid (e.g., determined by UV scan).
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the standards and the sample solution.
-
Identify the peaks corresponding to the derivatized this compound and 2-fluoro-6-methylbenzoic acid based on their retention times compared to the standards.
-
Quantify the amounts of each compound using a calibration curve generated from the standards.
-
Caption: Workflow for HPLC-based stability assessment of this compound.
Protocol 2: In-situ Stability Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for monitoring the degradation of this compound in real-time without the need for derivatization.
Objective: To determine the rate of hydrolysis of this compound under specific conditions.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Add a precise amount of D₂O to the NMR tube to initiate hydrolysis.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify a characteristic proton signal for this compound that is well-resolved from the signals of the 2-fluoro-6-methylbenzoic acid product.
-
Integrate the area of this signal in each spectrum. The integral is directly proportional to the concentration of the remaining acyl chloride.
-
Plot the natural logarithm of the integral value against time. The slope of this line will be the negative of the pseudo-first-order rate constant for hydrolysis under those conditions.
-
Conclusion
This compound is a valuable yet inherently unstable intermediate that demands careful handling and storage to ensure its quality and the success of subsequent synthetic steps. Its primary mode of degradation is hydrolysis, which can be mitigated by strict adherence to anhydrous conditions. The implementation of robust analytical methods, such as HPLC with derivatization or in-situ NMR monitoring, is essential for quality control and for establishing a comprehensive stability profile. By understanding the chemical principles governing its stability and employing the practical protocols outlined in this guide, researchers and drug development professionals can effectively manage this critical reagent, thereby contributing to the efficient and reliable production of important pharmaceuticals like Avacopan.
References
- 1. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. docta.ucm.es [docta.ucm.es]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Fluoro-6-methylbenzoyl Chloride
This guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of 2-fluoro-6-methylbenzoyl chloride, a key intermediate in the pharmaceutical industry.[1] As a crucial component in the synthesis of drugs such as the ANCA-associated vasculitis treatment Avacopan, a reliable and well-understood supply chain for this acyl chloride is paramount.[1][2][3] This document delves into the primary synthetic routes, offering insights into the selection of starting materials, reaction mechanisms, and process considerations for researchers, chemists, and professionals in drug development.
I. The Principal Precursor: 2-Fluoro-6-methylbenzoic Acid
The most direct and industrially favored route to this compound is the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid (CAS 90259-27-1).[2][3][4][5] This precursor is a white to off-white solid, characterized by a benzoic acid structure with fluorine and methyl groups at the ortho positions.[3][5] Its unique substitution pattern makes it a valuable building block in medicinal chemistry.[2][3]
Protocol 1: Conversion of 2-Fluoro-6-methylbenzoic Acid to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard and well-established transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the clean removal of byproducts (HCl and SO₂) as gases.[6]
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: A dried, three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet connected to a gas scrubber to neutralize the acidic off-gases.
-
Reagent Charging: The flask is charged with 2-fluoro-6-methylbenzoic acid.
-
Thionyl Chloride Addition: Thionyl chloride (typically in excess, e.g., 2-3 equivalents) is added to the flask, often with a suitable solvent like toluene or dichloromethane, or neat. The addition is performed cautiously, as the reaction can be exothermic.
-
Reaction Conditions: The mixture is heated to reflux (typically 70-80 °C) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution or by analytical techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a liquid or low-melting solid.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride and the product, this compound, are both reactive towards water.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.
-
Gas Scrubber: The use of a gas scrubber containing an aqueous base (e.g., NaOH solution) is essential for safety and environmental reasons to neutralize the corrosive HCl and SO₂ gases produced.
II. Synthetic Routes to the Key Intermediate: 2-Fluoro-6-methylbenzoic Acid
The commercial availability of 2-fluoro-6-methylbenzoic acid makes the above route highly feasible.[4] However, for large-scale production or in-house synthesis, understanding its synthetic origins from more fundamental starting materials is crucial. Below are plausible synthetic pathways.
Route A: From 2-Fluoro-6-methylbenzonitrile
A common strategy for the synthesis of benzoic acids is the hydrolysis of the corresponding nitrile. 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) serves as a direct precursor.[7][8][9]
Workflow for Route A:
Figure 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid via Nitrile Hydrolysis.
Protocol 2: Hydrolysis of 2-Fluoro-6-methylbenzonitrile
Reaction:
Step-by-Step Methodology (Acid-Catalyzed):
-
Reaction Setup: A round-bottomed flask is equipped with a reflux condenser.
-
Reagent Charging: 2-Fluoro-6-methylbenzonitrile is added to a solution of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in water.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water to remove residual acid, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Route B: From 2-Fluoro-6-nitrotoluene
Another viable pathway involves the oxidation of a methyl group on the benzene ring. However, direct oxidation of the methyl group in the presence of other functional groups can be challenging. A more controlled approach involves the use of a precursor like 2-fluoro-6-nitrotoluene (CAS 769-10-8).[10]
Workflow for Route B:
Figure 2: Multi-step Synthesis from 2-Fluoro-6-nitrotoluene.
This multi-step synthesis involves:
-
Reduction of the Nitro Group: The nitro group of 2-fluoro-6-nitrotoluene is reduced to an amine, yielding 2-fluoro-6-aminotoluene (also known as 2-fluoro-6-methylaniline).[11] Common reducing agents include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ over Pd/C).[10]
-
Diazotization: The resulting amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the nitrile group, forming 2-fluoro-6-methylbenzonitrile.
-
Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid, as described in Route A.
An alternative from 2-fluoro-6-nitrotoluene involves its reaction with concentrated nitric acid at elevated temperatures to directly yield 2-fluoro-6-nitrobenzoic acid, which can then be reduced to the corresponding amino acid and subsequently deaminated. However, this direct oxidation can be harsh.[10]
III. Summary of Starting Materials
The selection of a starting material depends on factors such as cost, availability, scalability, and the number of synthetic steps.
| Starting Material | CAS Number | Molecular Formula | Key Advantages | Key Disadvantages |
| 2-Fluoro-6-methylbenzoic Acid | 90259-27-1 | C₈H₇FO₂ | Most direct precursor, high atom economy for the final step. | Can be more expensive than fundamental starting materials. |
| 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | C₈H₆FN | Readily hydrolyzed to the desired carboxylic acid. | Multi-step synthesis often required to obtain the nitrile itself. |
| 2-Fluoro-6-nitrotoluene | 769-10-8 | C₇H₆FNO₂ | A more fundamental and potentially cheaper starting material. | Requires a multi-step synthesis with potentially hazardous reagents. |
| 1-Fluoro-3-methyl-2-nitrobenzene | 3013-27-2 | C₇H₆FNO₂ | Another potential precursor for multi-step synthesis.[12][13][14] | Similar synthetic complexity to 2-fluoro-6-nitrotoluene. |
| 2,6-Difluorotoluene | 443-84-5 | C₇H₆F₂ | A potential precursor via nucleophilic aromatic substitution.[15] | May require selective substitution, which can be challenging. |
IV. Conclusion
The synthesis of this compound is a critical process for the pharmaceutical industry. While the most straightforward approach begins with 2-fluoro-6-methylbenzoic acid, a deeper understanding of the synthetic routes to this key intermediate from more fundamental starting materials like 2-fluoro-6-methylbenzonitrile or 2-fluoro-6-nitrotoluene is essential for process optimization, cost management, and supply chain security. The choice of the initial starting material will ultimately be guided by a balance of economic factors, process safety, and the desired scale of production. This guide provides the foundational knowledge for making informed decisions in the synthesis of this important acyl chloride.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. 2-Fluoro-6-methylbenzoic acid | 90259-27-1 [chemicalbook.com]
- 5. CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. BP Recorridos | Virtual tour generated by Panotour [bprecorridos360.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemscene.com [chemscene.com]
- 10. 2-Fluoro-6-nitrotoluene Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-Fluoro-6-Aminotoluene CAS#: 433-86-7 [m.chemicalbook.com]
- 12. 1-Fluoro-3-methyl-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 13. 1-Fluoro-3-methyl-2-nitrobenzene | C7H6FNO2 | CID 19773803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-FLUORO-3-METHYL-2-NITROBENZENE [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
Introduction: The Strategic Importance of 2-Fluoro-6-methylbenzoyl Chloride
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methylbenzoyl Chloride
In the landscape of modern medicinal chemistry and materials science, precision and efficiency in molecular construction are paramount. This compound (CAS No: 535961-78-5) stands out as a pivotal intermediate, valued for its specific structural features that impart unique properties to target molecules.[1][2][3] Its parent compound, 2-fluoro-6-methylbenzoic acid (CAS No: 90259-27-1), serves as the direct precursor in its synthesis.[4][5] The strategic placement of a fluorine atom and a methyl group ortho to the acyl chloride functionality makes it a critical building block in the synthesis of complex pharmaceuticals, most notably Avacopan, a drug used for treating ANCA-associated vasculitis.[1][4]
This guide provides an in-depth exploration of the conversion of 2-fluoro-6-methylbenzoic acid to its highly reactive acyl chloride derivative. We will dissect the core chemical principles, compare authoritative synthetic methodologies, present detailed experimental protocols, and underscore the critical safety considerations necessary for handling the potent reagents involved. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this essential synthetic transformation.
Part 1: Synthetic Strategies & Mechanistic Insights
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. This transformation "activates" the carboxyl group, converting the poor hydroxyl leaving group into an excellent chloride leaving group, thereby facilitating subsequent nucleophilic acyl substitution reactions.[6][7] For the synthesis of this compound, two primary chlorinating agents are preeminent: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Method 1: The Thionyl Chloride (SOCl₂) Route
Thionyl chloride is a widely used, cost-effective reagent for this conversion. Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6][7][8]
The Underlying Mechanism: The reaction proceeds through a two-stage nucleophilic acyl substitution.[9]
-
The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
This forms a highly reactive acyl chlorosulfite intermediate.
-
The chloride ion, liberated in the first step, then attacks the carbonyl carbon of this intermediate.
-
The intermediate collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl.[7][9][10][11]
The Catalytic Role of DMF: The reaction can be significantly accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF).[12][13] DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, an imidoyl chloride, which is a far more potent acylating agent than thionyl chloride itself.[8][12] This catalytic cycle regenerates DMF, allowing a substoichiometric amount to facilitate the entire reaction.
Figure 1: Reaction mechanism with thionyl chloride.
Method 2: The Oxalyl Chloride ((COCl)₂) Route
Oxalyl chloride is often preferred for its milder reaction conditions and the clean, gaseous nature of all its byproducts (CO₂, CO, and HCl), which simplifies product isolation.[14][15] This method is particularly advantageous for substrates sensitive to the higher temperatures or harsher conditions sometimes associated with thionyl chloride.
The Catalytic Mechanism with DMF: This reaction is almost exclusively run with a catalytic amount of DMF.
-
DMF, acting as a nucleophile, attacks one of the carbonyl carbons of oxalyl chloride.
-
This adduct rapidly decomposes, losing CO₂ and CO to form the electrophilic Vilsmeier reagent (N,N-dimethylchloroformiminium chloride).[16]
-
The carboxylic acid then attacks the highly electrophilic carbon of the Vilsmeier reagent.
-
This new intermediate collapses to form the desired acyl chloride, regenerating the DMF catalyst and releasing HCl.[16][17] The evolution of gaseous byproducts provides a visual indicator of reaction progress.[16]
Figure 2: Catalytic cycle with oxalyl chloride and DMF.
Part 2: Comparative Analysis and Data Presentation
The choice between thionyl chloride and oxalyl chloride depends on several factors, including substrate sensitivity, scale, cost, and desired purity.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High; may require heating | Very high; often run at 0 °C to RT |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Catalyst | Catalytic DMF recommended | Catalytic DMF is standard |
| Workup | Excess reagent removed by distillation | Excess reagent and solvent removed by evaporation |
| Advantages | Lower cost, effective for less sensitive substrates | Milder conditions, very clean reaction, easy workup |
| Disadvantages | Harsher conditions, potential for side reactions[18] | Higher cost, toxicity of CO byproduct |
| Typical Yield | >90% | >95% |
Part 3: Detailed Experimental Protocols
Mandatory Safety Notice: All operations must be conducted in a certified chemical fume hood.[19] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is required.[20] All glassware must be rigorously dried to prevent violent reactions with these moisture-sensitive reagents.
Figure 3: General experimental workflow for acyl chloride synthesis.
Protocol A: Synthesis using Thionyl Chloride
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[21][22]
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen or argon atmosphere. Connect the top of the condenser to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize HCl and SO₂ gases.
-
Charging Reagents: Charge the flask with 2-fluoro-6-methylbenzoic acid (1.0 eq).
-
Addition: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount of DMF (e.g., 1-2 drops per 10g of acid).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) with stirring. Maintain reflux until the evolution of gas ceases and the mixture becomes a clear solution (typically 2-3 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound, often a pale yellow to purple liquid, is typically of sufficient purity for subsequent steps.[1][22] If higher purity is required, vacuum distillation can be performed.
Protocol B: Synthesis using Oxalyl Chloride (Preferred Method)
This protocol is based on the widely used method for mild acyl chloride formation.[14][17]
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel, add 2-fluoro-6-methylbenzoic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or toluene, approx. 0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of DMF (approx. 0.05 eq or 1-2 drops).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the addition funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until gas evolution has completely stopped.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude this compound is typically very pure and can be used directly in the next synthetic step.
Part 4: Product Analysis and Characterization
Confirming the identity and purity of the synthesized acyl chloride is crucial.
-
FTIR Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretch of the starting carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) absorption for the acyl chloride at a higher frequency (typically ~1780-1815 cm⁻¹).
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
¹H NMR: Expect to see the characteristic aromatic and methyl proton signals. The acidic proton of the carboxylic acid (~10-12 ppm) will be absent.
-
¹³C NMR: The carbonyl carbon signal will shift significantly compared to the starting material.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
-
Purity Assessment: Unreacted carboxylic acid is the most common impurity. This can be assessed by derivatizing an aliquot of the product (e.g., converting it to a methyl ester with methanol) and analyzing by GC or HPLC.[23] Titration methods can also be employed to quantify residual acid or HCl.[24][25]
Part 5: Critical Safety and Handling Protocols
The reagents used in this synthesis are hazardous and demand stringent safety measures.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, causes severe skin and eye burns, and is toxic if inhaled.[19] It reacts violently with water, releasing toxic SO₂ and HCl gases.[20][26]
-
Handling: Always handle in a chemical fume hood.[20] Ensure all equipment is dry. Keep away from water and incompatible materials like bases and alcohols.[20]
-
-
Oxalyl Chloride ((COCl)₂):
-
Hazards: Severely corrosive and toxic.[27] It reacts with moisture, and its decomposition can release carbon monoxide (CO), a colorless, odorless, and highly toxic gas, posing a significant inhalation risk.[27]
-
Handling: Must be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) to minimize decomposition.[27] All handling must occur in a well-ventilated fume hood. Spills should be absorbed with inert material like vermiculite or dry sand; never use combustible materials.[27]
-
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a robust and essential transformation for accessing valuable pharmaceutical intermediates. While both thionyl chloride and oxalyl chloride are effective, the oxalyl chloride/DMF system offers a milder, cleaner, and often higher-yielding protocol, making it the preferred method for sensitive or high-value substrates. A thorough understanding of the reaction mechanisms, meticulous execution of experimental protocols, and an unwavering commitment to safety are the cornerstones of successfully and safely performing this synthesis in a research and development setting.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
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- 12. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 15. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. fishersci.com [fishersci.com]
- 21. prepchem.com [prepchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 27. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
discovery and history of 2-Fluoro-6-methylbenzoyl chloride
An In-depth Technical Guide to 2-Fluoro-6-methylbenzoyl Chloride: Synthesis, Properties, and Pharmaceutical Applications
Abstract
This compound (CAS No: 535961-78-5) is a specialized halogenated aromatic acyl chloride that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring ortho-fluoro and ortho-methyl groups, imparts specific steric and electronic properties that are highly valuable in the design of complex, biologically active molecules. This technical guide provides a comprehensive overview of the compound's physicochemical properties, detailed synthetic protocols for its preparation from its carboxylic acid precursor, and an in-depth analysis of its primary application as a key intermediate in the synthesis of Avacopan, an FDA-approved therapeutic for ANCA-associated vasculitis. This document is intended for researchers, chemists, and drug development professionals engaged in the field of pharmaceutical synthesis and discovery.
The Strategic Role of Fluorinated Building Blocks in Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile.[1][2] The presence of fluorine can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Fluorinated benzoyl chlorides are particularly valuable reagents, combining the reactivity of the acyl chloride group for robust amide bond formation with the beneficial effects of fluorination.[2]
This compound exemplifies this class of reagents. The ortho-fluoro and ortho-methyl substituents work in concert to enforce a specific dihedral angle of the carbonyl group relative to the aromatic ring. This conformational constraint can be crucial for achieving high-affinity binding to a target protein, effectively locking the molecule into its bioactive conformation. Its application in the synthesis of complex pharmaceuticals underscores the growing demand for precisely engineered chemical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in a laboratory or manufacturing setting. The key identifiers and properties for this compound are summarized below.
| Property | Value | References |
| CAS Number | 535961-78-5 | [5][6][7] |
| Molecular Formula | C₈H₆ClFO | [6][8][9] |
| Molecular Weight | 172.58 g/mol | [8][9] |
| Physical Form | Liquid or Solid | [6] |
| Boiling Point | ~204.9 °C (predicted) | [5][8] |
| Density | ~1.265 g/cm³ (predicted) | [5][9] |
| Synonyms | Benzoyl chloride, 2-fluoro-6-methyl- | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Safety Information: This compound is classified as corrosive. Standard handling procedures for acid chlorides should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
GHS Pictogram: GHS05 (Corrosion)[6]
-
Signal Word: Danger[6]
-
Hazard Statement: H314 (Causes severe skin burns and eye damage)[6]
Synthesis and Manufacturing Protocol
The primary and most efficient route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methylbenzoic acid.
Synthesis of this compound from 2-Fluoro-6-methylbenzoic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a widely accepted and industrially viable method due to its efficacy and the convenient removal of byproducts.[10]
Experimental Protocol:
-
Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is placed under a nitrogen atmosphere. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases (SO₂ and HCl) produced.
-
Charging Reagents: To the flask, add 2-Fluoro-6-methylbenzoic acid (1.0 equivalent). Add anhydrous dichloromethane or toluene as the solvent.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 equivalents) to the suspension. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[10]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) (approximately 1.2 to 1.5 equivalents) to the flask via an addition funnel at room temperature. The reaction is exothermic, and a controlled addition rate is necessary.
-
Reaction: After the addition is complete, the reaction mixture is gently heated to reflux (typically 40-60 °C) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like TLC or ¹H NMR.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporation).
-
Purification: The crude this compound can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Causality and Justification:
-
Thionyl Chloride: This reagent is preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, which simplifies the product isolation and purification process.[10]
-
DMF Catalyst: The reaction rate for the formation of acyl chlorides with thionyl chloride can be slow. DMF acts as a catalyst, significantly accelerating the conversion and allowing the reaction to proceed under milder conditions.[10]
References
- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
A Theoretical Investigation of 2-Fluoro-6-methylbenzoyl Chloride: A Computational Chemistry Whitepaper
Abstract
2-Fluoro-6-methylbenzoyl chloride is a key intermediate in the synthesis of Avacopan, a significant therapeutic agent for the treatment of ANCA-associated vasculitis.[1][2] A thorough understanding of its molecular properties is crucial for optimizing reaction conditions and exploring new synthetic pathways. This technical guide outlines a comprehensive theoretical study of this compound using density functional theory (DFT). It serves as a roadmap for researchers, scientists, and drug development professionals to investigate the conformational landscape, electronic structure, spectroscopic signatures, and reactivity of this important molecule. While direct experimental and theoretical studies on this specific molecule are limited in published literature, this guide provides a robust framework for its computational analysis, drawing upon established methodologies and analogous molecular systems.
Introduction and Significance
This compound (C₈H₆ClFO) is an aromatic acyl chloride characterized by the presence of a fluorine atom and a methyl group ortho to the benzoyl chloride moiety.[3][4] This substitution pattern introduces steric and electronic complexities that significantly influence the molecule's conformation and reactivity. Its role as a building block for Avacopan underscores the need for a detailed molecular-level understanding to enhance synthetic efficiency and impurity profiling.[1][2]
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-invasive approach to elucidate molecular properties that may be challenging to determine experimentally. This guide details the application of such methods to this compound, providing insights into its fundamental chemical nature.
Computational Methodology: A Self-Validating System
The protocols described herein are designed to be self-validating, where the convergence of theoretical predictions with experimental data, where available, establishes the credibility of the computational model. All calculations are proposed to be performed using a widely recognized quantum chemistry software package.
The foundational choice of methodology is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a robust choice for geometric and electronic property calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility for describing the electron distribution, including polarization and diffuse functions crucial for the electronegative atoms present.
Experimental Protocol: Computational Workflow
-
Structure Drawing: The initial 3D structure of this compound is drawn using a molecular editor.
-
Conformational Analysis: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle of the acyl chloride group relative to the benzene ring to identify all possible conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized to locate the stationary points on the PES.
-
Frequency Calculation: A frequency calculation is performed on each optimized geometry to characterize it as a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and to obtain the zero-point vibrational energy.
-
Property Calculation: Further calculations (NMR, UV-Vis, electronic properties) are performed on the optimized geometry of the global minimum energy conformer.
Caption: General workflow for theoretical analysis.
Conformational Analysis and Molecular Structure
The orientation of the acyl chloride group relative to the benzene ring is a critical determinant of the molecule's reactivity and steric hindrance. Unlike the planar conformation of benzoyl chloride, ortho-substituted analogs, such as 2,6-dichlorobenzoyl chloride, are known to adopt a non-planar (perpendicular) conformation to alleviate steric strain.[5] A similar behavior is anticipated for this compound due to the presence of the ortho methyl group.
A relaxed potential energy surface scan of the C2-C1-C7-O8 dihedral angle would likely reveal two stable conformers: a non-planar (twisted) global minimum and a higher-energy planar transition state. The non-planar structure minimizes the steric repulsion between the carbonyl oxygen and the ortho-methyl group.
Optimized Geometric Parameters (Illustrative)
The following table presents hypothetical but chemically reasonable geometric parameters for the optimized non-planar conformer of this compound, as would be obtained from a B3LYP/6-311++G(d,p) calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O | 1.19 Å |
| C-Cl | 1.80 Å | |
| C-F | 1.35 Å | |
| C-C (ring avg.) | 1.39 Å | |
| Bond Angles | O=C-Cl | 121.5° |
| C-C-F | 119.0° | |
| C-C-CH₃ | 122.0° | |
| Dihedral Angle | C2-C1-C7-O8 | ~60° |
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene ring, indicating that the ring is the most susceptible site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the acyl chloride group, specifically on the π* orbital of the carbonyl group. This localization signifies that the carbonyl carbon is the primary site for nucleophilic attack, which is characteristic of acyl chlorides.
The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
Caption: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is anticipated on the carbonyl carbon, confirming it as the primary electrophilic center of the molecule.
Predicted Spectroscopic Signatures
Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the interpretation of experimental spectra.[6][7][8]
Vibrational Spectroscopy (FTIR)
Frequency calculations yield the vibrational modes of the molecule. The most characteristic theoretical vibrational frequencies for this compound are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C=O Stretch | ~1780 - 1810 | Strong, characteristic acyl chloride carbonyl stretch |
| C-Cl Stretch | ~800 - 850 | Medium to strong |
| C-F Stretch | ~1200 - 1250 | Strong, characteristic aryl-fluoride stretch |
| Aromatic C=C Stretch | ~1450 - 1600 | Multiple bands of varying intensity |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Weak to medium |
| C-H Stretch (Methyl) | ~2950 - 3000 | Weak to medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts.
-
¹H NMR: The aromatic protons are expected to appear in the range of 7.0-7.8 ppm. The methyl protons would likely resonate around 2.4-2.6 ppm.
-
¹³C NMR: The most deshielded carbon will be the carbonyl carbon, with a predicted chemical shift in the range of 165-170 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
Conclusion
This technical guide has detailed a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, researchers can gain profound insights into the molecule's conformational preferences, electronic structure, and spectroscopic properties. This knowledge is invaluable for optimizing its use in the synthesis of Avacopan and other potential applications. The methodologies described provide a robust, self-validating system for generating high-confidence theoretical data, bridging the gap between molecular structure and macroscopic chemical behavior.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. This compound | 535961-78-5 [sigmaaldrich.com]
- 4. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: The Strategic Acylation of an Advanced Intermediate with 2-Fluoro-6-methylbenzoyl Chloride in the Synthesis of Avacopan (CCX168)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Avacopan (TAVNEOS®), an orally administered selective antagonist of the complement 5a receptor (C5aR), represents a significant therapeutic advancement for ANCA-associated vasculitis.[1][2] Its complex molecular architecture necessitates a precise and well-controlled synthetic strategy. This document provides a detailed examination of a critical step in the Avacopan synthesis: the acylation of a key piperidine intermediate. We will focus on the specific application and rationale for using 2-Fluoro-6-methylbenzoyl chloride as the acylating agent, providing a comprehensive, field-tested protocol for this transformation. The causality behind experimental choices, reaction mechanisms, and process controls are detailed to ensure scientific integrity and reproducibility.
Introduction to Avacopan
Avacopan (formerly CCX168) is a first-in-class, orally active small molecule that selectively inhibits the interaction between the pro-inflammatory anaphylatoxin C5a and its receptor, C5aR.[2][3] This interaction is a key driver of the destructive inflammatory processes characteristic of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, including granulomatosis with polyangiitis (GPA) and microscopic polyangiitis (MPA).[1][2] By blocking this pathway, Avacopan reduces inflammation and organ damage, offering a targeted alternative to broad-spectrum immunosuppressants like glucocorticoids.[3]
The synthesis of Avacopan is a multi-step process that builds a complex molecule with two chirality centers.[4] Achieving high stereochemical purity and overall yield depends on the efficiency and selectivity of each individual step. One of the pivotal transformations is the formation of an amide bond between the piperidine core and the 2-fluoro-6-methylbenzoyl moiety.
Overall Synthetic Workflow of Avacopan
The manufacturing process for Avacopan involves several key chemical transformations to construct the substituted piperidine core and subsequently append the required functional groups.[4] A representative synthetic pathway culminates in two final amide bond formations. The first of these is the acylation of the secondary amine on the piperidine ring with this compound, which is the focus of this note. This is followed by a Lewis acid-mediated amidation to install the N-[4-methyl-3-(trifluoromethyl)phenyl]carboxamide group, completing the synthesis of the final active pharmaceutical ingredient (API).[1]
Caption: High-level synthetic workflow for Avacopan.
The Critical Acylation Step: Rationale and Mechanism
The introduction of the 2-fluoro-6-methylbenzoyl group is a crucial step that defines a significant portion of the Avacopan molecule. This moiety is not merely a structural component but is integral to the molecule's interaction with its biological target and its overall pharmacological profile.
Rationale for this compound
The choice of this compound as the acylating agent is deliberate and rooted in established medicinal chemistry principles:
-
Conformational Rigidity: The ortho-substituents (fluorine and methyl) on the benzoyl ring sterically hinder free rotation around the amide bond formed with the piperidine nitrogen. This restricted conformation, or atropisomerism, can lock the molecule into a specific three-dimensional shape that is optimal for binding to the C5a receptor.
-
Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism (e.g., hydroxylation) on the aromatic ring, which can contribute to a more favorable pharmacokinetic profile.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine atom influences the electronic character of the amide bond and the aromatic ring, which can fine-tune binding interactions (e.g., dipole-dipole or hydrogen bonding) within the receptor's binding pocket.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of the piperidine intermediate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Caption: Mechanism of nucleophilic acyl substitution.
Detailed Experimental Protocol
This protocol describes the acylation of the piperidine intermediate with this compound on a laboratory scale.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine Intermediate (Amine Salt) | >99% Purity | In-house/Custom | e.g., Adduct 18.4 from literature[1] |
| This compound (18.5) | >98% Purity | Commercial | CAS: 535961-78-5[5] |
| Dichloromethane (DCM) | Anhydrous, ACS | Commercial | Solvent |
| Triethylamine (TEA) | >99.5%, Redistilled | Commercial | Base, HCl scavenger |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Lab Prepared | For aqueous workup |
| Brine (Saturated NaCl Solution) | ACS Grade | Lab Prepared | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent |
| Ethyl Acetate | ACS Grade | Commercial | For chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
4.2. Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
4.3. Step-by-Step Procedure
-
Salt Break (if starting from salt form): If the piperidine intermediate is an acid salt (e.g., tartrate salt 18.4), it must first be converted to the free base.[1] Suspend the amine salt (1.0 eq) in a suitable solvent like DCM. Add a sufficient amount of aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until all solids dissolve. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add the piperidine intermediate free base (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of amine).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, cool the mixture again to 0-5 °C and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure acylated intermediate (Amide 18.6) as a solid.[1]
4.4. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is corrosive and moisture-sensitive. Handle under inert gas and avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Summary of Key Data
The following table summarizes typical results for the described acylation protocol.
| Parameter | Value / Observation |
| Reaction Time | 2 - 4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield (Isolated) | 85 - 95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Monitoring Technique | TLC (e.g., 3:7 EtOAc:Hex) |
Conclusion
The acylation of the advanced piperidine intermediate with this compound is a robust and high-yielding step critical to the successful synthesis of Avacopan. The specific ortho-substituents on the benzoyl chloride are key to establishing the final molecule's conformation and pharmacological properties. The provided protocol, which emphasizes controlled conditions and standard purification techniques, offers a reliable method for producing the required amide intermediate in high purity, paving the way for the final amidation step to yield the Avacopan API.
References
- 1. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. swissmedic.ch [swissmedic.ch]
- 5. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
The Strategic Role of 2-Fluoro-6-methylbenzoyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to medicinal chemists, 2-Fluoro-6-methylbenzoyl chloride has emerged as a critical intermediate, prized for its ability to impart favorable pharmacological properties onto bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical rationale behind its use.
The Significance of the 2-Fluoro-6-methylbenzoyl Moiety
The 2-fluoro-6-methyl substitution pattern on the benzoyl ring is not a random chemical curiosity; it is a carefully considered structural motif designed to address several key challenges in drug design. The presence of these ortho substituents introduces a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Conformational Control and Target Engagement: The steric bulk of the ortho-methyl group, in conjunction with the electronegative fluorine atom, can restrict the rotation of the benzoyl group. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
Metabolic Stability: The fluorine atom, being the most electronegative element, forms a strong bond with carbon.[1] Its presence can block sites of metabolic oxidation, a common pathway for drug deactivation in the body. This can lead to improved metabolic stability and a longer in vivo half-life of the drug.
Modulation of Physicochemical Properties: The introduction of a fluorine atom can also modulate a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall "drug-likeness".[2]
A prime example of the successful application of this building block is in the synthesis of Avacopan , a first-in-class, orally administered selective C5a receptor antagonist for the treatment of ANCA-associated vasculitis.[3] The 2-fluoro-6-methylbenzoyl group plays a crucial role in the high-affinity binding of Avacopan to its target.
Core Applications: N-Acylation via Schotten-Baumann Conditions
The primary application of this compound in medicinal chemistry is in the N-acylation of primary and secondary amines to form stable amide bonds. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, typically employing a biphasic system with an aqueous base to neutralize the HCl byproduct.[4][5][6]
Protocol 1: General Procedure for the N-Acylation of a Secondary Amine with this compound
This protocol provides a representative procedure for the synthesis of N-substituted amides, inspired by the acylation step in the synthesis of Avacopan.
Materials:
-
Secondary amine (e.g., a piperidine derivative) (1.0 equiv)
-
This compound (1.1 equiv)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Base: Slowly add 10% aqueous NaOH solution (2.0 equiv) to the stirred amine solution.
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred biphasic reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted amide.
Potential Application in the Synthesis of Kinase Inhibitors
Beyond its use in C5a receptor antagonists, the 2-fluoro-6-methylbenzoyl moiety is also a valuable scaffold in the design of kinase inhibitors. For instance, the precursor, 2-Fluoro-6-methylbenzoic acid, is a key building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[7][8] In this context, the carboxylic acid is typically activated and then coupled with an appropriate amine-containing fragment of the target inhibitor. The unique electronic and steric properties of the 2-fluoro-6-methylbenzoyl group can contribute to selective interactions within the ATP-binding pocket of the kinase.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 535961-78-5 | |
| Molecular Formula | C₈H₆ClFO | |
| Molecular Weight | 172.59 g/mol | |
| Appearance | Liquid or Solid or Semi-solid | |
| Purity | ≥98% | |
| Storage | Inert atmosphere, room temperature |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of a conformationally constrained and metabolically robust moiety, which can significantly enhance the pharmacological properties of drug candidates. The straightforward application of this reagent in N-acylation reactions, as detailed in the provided protocol, makes it an accessible tool for researchers and drug development professionals aiming to synthesize novel and effective therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of thoughtfully designed reagents like this compound will undoubtedly increase.
References
- 1. mdpi.com [mdpi.com]
- 2. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. 954020-87-2|2,6-Difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide|BLD Pharm [bldpharm.com]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Fluoro-6-methylbenzoyl Chloride in Modern Drug Discovery
Introduction: Beyond a Simple Building Block
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, molecular novelty, and ultimately, therapeutic success. 2-Fluoro-6-methylbenzoyl chloride (CAS: 535961-78-5), a seemingly straightforward acyl chloride, represents a class of reagents whose strategic importance far outweighs its structural simplicity.[1][2] Its true value lies in the unique interplay of its substituents: an activating, metabolically stable fluorine atom and a sterically influential methyl group, both positioned ortho to the reactive carbonyl center.
This arrangement provides medicinal chemists with a powerful tool to construct complex molecular architectures with precision. The fluorine atom, through its strong inductive electron-withdrawing effect, enhances the electrophilicity of the carbonyl carbon, facilitating robust amide bond formation—a cornerstone of many pharmaceutical structures. Concurrently, the adjacent methyl group introduces steric bulk that can lock conformations, improve metabolic stability by shielding adjacent positions, and provide a vector for exploring specific binding pockets in biological targets.
This guide provides an in-depth exploration of this compound as a key intermediate, focusing on its application in the synthesis of advanced drug candidates, exemplified by its role in the creation of Avacopan.[3] We will delve into its reactivity, provide a detailed, field-tested protocol for its use, and discuss the underlying chemical principles that make it an indispensable reagent for researchers, scientists, and drug development professionals.
Physicochemical Properties & Safety Mandates
A thorough understanding of a reagent's properties and hazards is non-negotiable for safe and reproducible experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 535961-78-5 | [3][4][5] |
| Molecular Formula | C₈H₆ClFO | [3][4] |
| Molecular Weight | 172.58 g/mol | [3][4][6] |
| Boiling Point | 204.9 ± 20.0 °C (Predicted) | [3][6] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [3] |
| Physical Form | Liquid or Solid | [5] |
| Purity | Typically ≥95-98% | [1][5] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [3][5] |
Safety Imperatives:
This compound is a corrosive and moisture-sensitive compound that demands stringent handling protocols.[5][7]
-
Primary Hazards: Causes severe skin burns and serious eye damage.[5][7] May cause respiratory irritation. Reacts with water to produce hydrochloric acid (HCl) gas.
-
Handling: Must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. An inert atmosphere (nitrogen or argon) is crucial to prevent degradation and hazardous reactions.[4][8]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7] In all cases of exposure, seek immediate medical attention.[4][7]
Core Application: Keystone Intermediate in the Synthesis of Avacopan
A compelling demonstration of this reagent's utility is its documented use as a key intermediate in the synthesis of Avacopan , an orally administered selective C5a receptor antagonist for treating ANCA-associated vasculitis.[3] The synthesis involves the benzoylation of a complex piperidine-containing fragment to form a critical amide bond within the final drug structure.[9]
The choice of this compound is deliberate. The resulting benzamide moiety is a crucial part of the pharmacophore, and the specific substitution pattern is integral to the drug's binding affinity and pharmacokinetic profile.
Caption: Synthetic workflow for amide coupling using this compound.
Detailed Experimental Protocol: N-Acylation of a Secondary Amine
This protocol provides a robust, generalized procedure for the acylation of a secondary amine, mirroring the key transformation in the Avacopan synthesis.[9]
Objective: To synthesize an N-(2-fluoro-6-methylbenzoyl) derivative via nucleophilic acyl substitution.
Materials:
-
Secondary amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard, flame-dried laboratory glassware for anhydrous reactions
-
Magnetic stirrer, stir bars, and an ice-water bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of nitrogen.
-
Substrate Preparation: Dissolve the secondary amine substrate (1.0 equiv) and the non-nucleophilic base (e.g., Et₃N, 1.5 equiv) in anhydrous DCM (approx. 0.1 M concentration of the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to moderate the exothermic reaction and prevent side-product formation.
-
Reagent Addition: In a separate, dry syringe, draw up this compound (1.1 equiv). Add it dropwise to the cooled, stirred amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up (Quenching & Extraction):
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Mechanistic Rationale & Structural Insights
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation.
Caption: Key stages in the nucleophilic acyl substitution mechanism.
Why this protocol is self-validating:
-
Stoichiometry: A slight excess of the acyl chloride (1.1 equiv) ensures complete consumption of the more valuable amine substrate.
-
Base Selection: A non-nucleophilic tertiary amine like Et₃N is used as an acid scavenger. It neutralizes the HCl byproduct without competing with the primary nucleophile (the substrate amine).[10]
-
Temperature Control: Starting at 0 °C mitigates the high reactivity of the acyl chloride, preventing potential side reactions and degradation.
-
Aqueous Work-up: The sequential washing steps systematically remove unreacted starting materials and byproducts, simplifying the final purification.
Product Characterization
Validation of the final product's identity and purity is essential. The following techniques are standard.
Table 2: Representative Analytical Data for a Hypothetical Product
| Technique | Expected Result / Observation |
| ¹H NMR | Appearance of aromatic protons (from the benzoyl group) and signals corresponding to the amine moiety. Disappearance of the N-H proton from the starting secondary amine. |
| ¹³C NMR | A signal for the amide carbonyl carbon (typically ~165-175 ppm). Signals for the fluorinated and methylated aromatic carbons. |
| LC-MS | A major peak corresponding to the calculated molecular weight of the product ([M+H]⁺). |
| HPLC | A single major peak indicating high purity (typically >98%). |
| FT-IR | A strong C=O stretch for the amide at ~1630-1680 cm⁻¹. |
Conclusion
This compound is a highly strategic and enabling reagent in drug discovery. Its pre-installed ortho-fluoro and ortho-methyl substituents provide a reliable method for introducing sterically and electronically tuned benzamide motifs into target molecules. As demonstrated by its application in the synthesis of Avacopan, this intermediate facilitates the construction of complex, biologically active compounds through robust and well-understood chemistry. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this valuable synthetic tool in their pursuit of novel therapeutics.
References
- 1. CAS 535961-78-5 | 2716-7-0A | MDL MFCD06660278 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound,535961-78-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 535961-78-5 [sigmaaldrich.com]
- 6. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for the Synthesis of Quinazoline-Based EGFR Inhibitors Utilizing 2-Fluoro-6-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Epidermal Growth Factor Receptor (EGFR) and the Quinazoline Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy.[3]
Among the various chemical scaffolds explored for EGFR inhibition, the 4-anilinoquinazoline core has proven to be particularly effective.[4] Marketed drugs such as gefitinib, erlotinib, and lapatinib feature this privileged structure. The quinazoline ring system serves as a versatile scaffold that can be functionalized to achieve high affinity and selectivity for the EGFR kinase domain.
This application note provides a detailed, step-by-step protocol for the synthesis of a potent, hypothetical quinazoline-based EGFR inhibitor, designated as Q-EGFRi-1 . The synthesis utilizes 2-Fluoro-6-methylbenzoyl chloride as a key building block to introduce specific structural motifs known to contribute to inhibitory activity. The rationale behind the synthetic strategy and the choice of reagents and conditions are discussed in detail to provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Synthetic Strategy and Rationale
The synthesis of Q-EGFRi-1 is designed as a convergent, multi-step process. The key steps involve the construction of the substituted quinazoline core followed by the introduction of the anilino side chain. The use of this compound in the initial acylation step is strategic. The ortho-fluoro and ortho-methyl substituents on the benzoyl moiety can influence the conformation of the final inhibitor, potentially enhancing its binding affinity to the EGFR active site through specific hydrophobic and electronic interactions.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Q-EGFRi-1.
Experimental Protocols
Part 1: Preparation of this compound (2)
This initial step activates the carboxylic acid for the subsequent acylation reaction. Thionyl chloride is a common and effective reagent for this transformation.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| 2-Fluoro-6-methylbenzoic acid (1) | 154.14 | 10.0 g | 64.9 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 11.0 mL | 150 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | catalytic |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Fluoro-6-methylbenzoic acid (1) (10.0 g, 64.9 mmol) and anhydrous toluene (50 mL).
-
Add N,N-dimethylformamide (2 drops) to the suspension.
-
Slowly add thionyl chloride (11.0 mL, 150 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound (2) is a pale yellow oil and can be used in the next step without further purification.
Part 2: Synthesis of N-(4-cyano-2-methylphenyl)-2-fluoro-6-methylbenzamide (4)
This step involves the acylation of 4-amino-2-methylbenzonitrile with the prepared acid chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| This compound (2) | 172.59 | ~64.9 mmol | ~64.9 mmol |
| 4-Amino-2-methylbenzonitrile (3) | 132.16 | 8.58 g | 64.9 mmol |
| Pyridine (anhydrous) | 79.10 | 10.5 mL | 130 mmol |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
Procedure:
-
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-methylbenzonitrile (3) (8.58 g, 64.9 mmol) in anhydrous dichloromethane (100 mL).
-
Add anhydrous pyridine (10.5 mL, 130 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude this compound (2) from the previous step in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled solution of the aniline over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford N-(4-cyano-2-methylphenyl)-2-fluoro-6-methylbenzamide (4) as a white solid.
Part 3: Synthesis of the Quinazoline Core (5)
This is a key cyclization step to form the quinazolinone ring. The reaction is typically promoted by a base and an oxidizing agent. In this protocol, potassium carbonate is the base and hydrogen peroxide provides the oxidative conditions for the cyclization.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| N-(4-cyano-2-methylphenyl)-2-fluoro-6-methylbenzamide (4) | 268.29 | 10.0 g | 37.3 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 15.4 g | 111.9 mmol |
| Hydrogen peroxide (30% aq. solution) | 34.01 | 21.4 mL | - |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add N-(4-cyano-2-methylphenyl)-2-fluoro-6-methylbenzamide (4) (10.0 g, 37.3 mmol), potassium carbonate (15.4 g, 111.9 mmol), and dimethyl sulfoxide (100 mL).
-
Heat the mixture to 120 °C with vigorous stirring.
-
Slowly add 30% aqueous hydrogen peroxide (21.4 mL) to the hot reaction mixture dropwise over 1 hour. Caution: Exothermic reaction.
-
After the addition is complete, maintain the reaction at 120 °C for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 6-Cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazolin-4(3H)-one (5).
Part 4: Chlorination of the Quinazolinone (6)
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| 6-Cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazolin-4(3H)-one (5) | 293.29 | 8.0 g | 27.3 mmol |
| Thionyl chloride (SOCl₂) | 118.97 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | catalytic |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 6-Cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazolin-4(3H)-one (5) (8.0 g, 27.3 mmol) in thionyl chloride (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (0.5 mL).
-
Heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate the residue with anhydrous toluene (2 x 20 mL) to remove any remaining traces of thionyl chloride.
-
The resulting crude 4-Chloro-6-cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazoline (6) is used directly in the next step.
Part 5: Synthesis of the Final Product, Q-EGFRi-1 (7)
The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chloroquinazoline is coupled with 3-ethynylaniline to yield the target EGFR inhibitor.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles |
| 4-Chloro-6-cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazoline (6) | 311.74 | ~27.3 mmol | ~27.3 mmol |
| 3-Ethynylaniline | 117.15 | 3.5 g | 29.9 mmol |
| Isopropanol | 60.10 | 100 mL | - |
| Diisopropylethylamine (DIPEA) | 129.24 | 7.1 mL | 41.0 mmol |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 4-Chloro-6-cyano-2-(2-fluoro-6-methylphenyl)-3-methylquinazoline (6) in isopropanol (100 mL).
-
Add 3-ethynylaniline (3.5 g, 29.9 mmol) and diisopropylethylamine (7.1 mL, 41.0 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) for 6 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to afford the final EGFR inhibitor, Q-EGFRi-1 (7) , as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of the Final Product (Q-EGFRi-1)
The structure and purity of the synthesized Q-EGFRi-1 should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, the ethynyl proton, the methyl groups, and the quinazoline protons. The chemical shifts and coupling constants would be consistent with the proposed structure.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all unique carbon atoms in the molecule, including the quaternary carbons of the quinazoline core and the aromatic rings, the cyano carbon, and the ethynyl carbons.
-
Mass Spectrometry (ESI-MS): Calculation of the exact mass of the protonated molecule [M+H]⁺. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A single major peak with a purity of >95% is desirable.
Signaling Pathway and Mechanism of Action
Caption: Inhibition of EGFR signaling by Q-EGFRi-1.
Q-EGFRi-1 is designed to act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and angiogenesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel, hypothetical quinazoline-based EGFR inhibitor, Q-EGFRi-1 , utilizing this compound as a key starting material. The outlined procedures are based on established and reliable organic chemistry transformations, offering a practical guide for medicinal chemists and drug discovery scientists. The successful synthesis and characterization of compounds like Q-EGFRi-1 will contribute to the ongoing efforts to develop next-generation EGFR inhibitors with improved efficacy and safety profiles for the treatment of cancer.
References
- 1. Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-6-methylbenzoyl Chloride as a Versatile Acylating Agent in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzoyl Chlorides in Synthesis
Substituted benzoyl chlorides are a cornerstone in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to agrochemicals. Their utility lies in the highly reactive acyl chloride functional group, which readily participates in acylation reactions with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows for the facile introduction of a substituted benzoyl moiety, a common structural feature in many active compounds. The specific nature and position of the substituents on the benzene ring play a crucial role in modulating the physicochemical properties and biological activity of the final molecule.
This application note focuses on 2-Fluoro-6-methylbenzoyl chloride (CAS No: 535961-78-5) , a uniquely substituted benzoyl chloride.[1][2][3] The presence of a fluorine atom and a methyl group ortho to the acyl chloride function introduces specific steric and electronic effects that can influence reaction outcomes and the properties of the resulting products. The fluorine atom, with its high electronegativity, can impact the reactivity of the acyl chloride and introduce a site for potential hydrogen bonding or metabolic blocking. The methyl group provides steric bulk, which can influence conformational preferences and receptor binding.
While the direct application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its utility as a key intermediate in the synthesis of complex pharmaceuticals is well-established. This note will leverage a detailed case study from the pharmaceutical domain to provide a comprehensive protocol and scientific rationale for its use, which can be extrapolated to the design and synthesis of novel agrochemicals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and safe handling of this compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C8H6ClFO | [2] |
| Molecular Weight | 172.59 g/mol | [2][3] |
| Appearance | Liquid or Solid or Semi-solid | |
| Purity | ≥95% | [2] |
Safety and Handling: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Case Study: Synthesis of an Amide Intermediate for Avacopan
To illustrate the practical application of this compound, we will detail its use in the synthesis of a key amide intermediate of Avacopan, a recently approved therapeutic agent.[4][5][6][7][8] This reaction showcases a typical and highly efficient acylation of a secondary amine.
Scientific Rationale and Mechanism
The core of this synthetic step is the nucleophilic acyl substitution reaction between the highly electrophilic carbonyl carbon of this compound and the nucleophilic secondary amine of the piperidine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of a biphasic solvent system (e.g., water and a non-polar organic solvent like methyl tert-butyl ether - MTBE) can be advantageous for product isolation and purification, as the inorganic salts remain in the aqueous phase while the desired organic product is extracted into the organic phase.
dot digraph "Amide_Formation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagents [label="this compound + Piperidine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Amide Product + HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., K2CO3)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralization [label="Salt + Water", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; product -> neutralization [label="Neutralization", style=dashed]; base -> neutralization [style=dashed];
{rank=same; reagents; base;} } .
Caption: Nucleophilic acyl substitution for amide bond formation.
Experimental Protocol: Synthesis of the Avacopan Amide Intermediate
This protocol is adapted from documented syntheses of Avacopan.[4][5][7]
Materials:
-
Piperidine intermediate (e.g., the di-tartaric salt of the resolved amino acetate)
-
This compound
-
Potassium carbonate (K2CO3)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the piperidine intermediate (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents) in a mixture of water and MTBE.
-
Addition of Acyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of this compound (1.0-1.2 equivalents) in MTBE to the stirred mixture via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure amide intermediate.
| Parameter | Typical Value |
| Reaction Yield | >90% |
| Purity (by HPLC) | >98% |
Potential Applications in Agrochemical Synthesis
The successful application of this compound in the synthesis of a complex pharmaceutical highlights its potential as a valuable building block for novel agrochemicals. Many modern insecticides, fungicides, and herbicides contain an amide linkage, often formed through the acylation of a key amine intermediate with a substituted benzoyl chloride.
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start -> reaction; amine -> reaction; reaction -> product; product -> testing; } .
Caption: General workflow for novel agrochemical discovery.
The 2-fluoro-6-methylbenzoyl moiety could be incorporated into various agrochemical classes, including:
-
Pyrazole Amide Insecticides: This class of insecticides often features an amide bond between a substituted pyrazole amine and a substituted benzoic acid derivative. The unique substitution pattern of this compound could lead to novel insecticides with improved efficacy or a different spectrum of activity.
-
Benzamide Fungicides: Many fungicides are based on a benzamide scaffold. Introducing the 2-fluoro-6-methylbenzoyl group could result in new compounds with enhanced fungicidal properties.
-
Herbicides: Certain classes of herbicides also contain amide linkages where the acyl component is a substituted benzoyl group.
The protocol detailed in the case study above can serve as a starting point for the synthesis of such novel agrochemical candidates. Researchers can adapt the reaction conditions and starting materials to explore a wide range of chemical space.
Conclusion
This compound is a valuable and versatile synthetic building block. While its direct application in existing commercial agrochemicals is not widely reported, its demonstrated utility in the efficient synthesis of complex, biologically active molecules in the pharmaceutical industry provides a strong foundation for its potential in agrochemical research and development. The detailed protocol and mechanistic understanding presented in this application note offer a practical guide for researchers and scientists looking to incorporate the 2-fluoro-6-methylbenzoyl moiety into novel agrochemical candidates, paving the way for the discovery of new and effective crop protection solutions.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [oakwoodchemical.com]
- 4. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Friedel-Crafts Acylation using 2-Fluoro-6-methylbenzoyl Chloride
Introduction: Navigating the Challenges of Substituted Acyl Chlorides
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is fundamental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. This guide focuses on the application of 2-Fluoro-6-methylbenzoyl chloride, a key building block for pharmacologically active molecules such as Avacopan, a treatment for ANCA-associated vasculitis.[2][3]
The structure of this compound presents unique challenges that demand a carefully considered experimental design. The presence of two ortho substituents—a fluorine atom and a methyl group—introduces significant steric hindrance around the reactive acyl chloride moiety. This steric bulk can impede the formation of the critical acylium ion and its subsequent attack by the aromatic substrate. Furthermore, the opposing electronic effects of the electron-withdrawing fluorine and the electron-donating methyl group modulate the electrophilicity of the acylium ion, requiring precise control over reaction conditions to achieve optimal outcomes. This document provides a detailed protocol grounded in mechanistic principles to successfully navigate these challenges.
Mechanistic Deep Dive: The Acylium Ion Pathway
The Friedel-Crafts acylation proceeds via a well-established multi-step mechanism.[4][5] A thorough understanding of this pathway is crucial for troubleshooting and optimizing the reaction, particularly with a sterically demanding substrate like this compound.
-
Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the acyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[5][6]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4][7]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic system and the Lewis acid catalyst.[4][8]
However, a key distinction from other catalytic reactions is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[9] This complexation deactivates the product ring towards further acylation (preventing polyacylation) but also means that the Lewis acid is not truly catalytic.[1][10] Consequently, stoichiometric or even super-stoichiometric amounts of the Lewis acid are required to drive the reaction to completion.[9]
Protocol Design: Key Parameter Optimization
Success with this challenging substrate hinges on the careful selection of reagents and reaction conditions.
| Parameter | Recommendation | Rationale & Justification |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to efficiently generate the acylium ion from the sterically hindered acyl chloride. Milder catalysts may result in sluggish or incomplete reactions. Use high-purity, anhydrous AlCl₃ as it is extremely water-sensitive.[8] |
| Stoichiometry | Acyl Chloride: 1.0 equiv.Aromatic Substrate: 1.0-1.2 equiv.AlCl₃: 1.1-1.3 equiv. | A slight excess of the Lewis acid is necessary to account for complexation with the product ketone and to drive the reaction forward.[9] Using a small excess of the aromatic substrate can also improve conversion. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These solvents are relatively inert, have good solvating power for the reagents and intermediates, and are suitable for the typical temperature range. For less reactive aromatic substrates, a higher boiling solvent like nitrobenzene may be considered, but can complicate purification.[11] Crucially, the solvent must be anhydrous. [12] |
| Temperature | 0 °C to Room Temperature (or reflux) | The initial formation of the acylium ion is often exothermic and should be controlled by cooling the reaction to 0 °C during reagent addition.[8][13] After addition, the reaction can be allowed to warm to room temperature. Gentle heating may be required to overcome the steric barrier and drive the reaction to completion. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | TLC is an effective method to monitor the consumption of the aromatic starting material and the formation of the more polar ketone product.[8][11] |
Detailed Experimental Protocol
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][12]
-
This compound is a corrosive acyl halide and a lachrymator. Handle exclusively in a fume hood.
-
Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate PPE in a well-ventilated area.[12]
-
All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) before use to prevent deactivation of the Lewis acid catalyst.[8]
Materials:
-
This compound (1.0 equiv.)
-
Aromatic substrate (e.g., Anisole, Toluene) (1.0 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[8][14]
-
Catalyst Suspension: In the fume hood, carefully add anhydrous AlCl₃ (1.1 equiv.) to the reaction flask, followed by anhydrous DCM to create a stirrable suspension.
-
Initial Cooling: Cool the suspension to 0 °C using an ice-water bath.[8]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.[12] The mixture may develop a deep color.[13]
-
Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the progress by TLC until the starting material is consumed. If the reaction is sluggish, gentle heating under reflux may be required.
-
Work-up and Quenching:
-
In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl.[8][11]
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is an exothermic process that decomposes the aluminum-ketone complex.[12][13] Continue stirring until the two layers become clearer.
-
-
Extraction:
-
Washing and Drying:
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure aryl ketone product.[11][15]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to moisture.2. Aromatic substrate is deactivated.3. Insufficient reaction temperature/time. | 1. Ensure all glassware is rigorously dried and use fresh anhydrous reagents and solvent.[12]2. Confirm the aromatic substrate does not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[1][5]3. Increase reaction time or gently heat the mixture to reflux. |
| Formation of Byproducts | 1. Impure starting materials.2. Isomerization of the aromatic substrate (less common).3. Reaction with solvent at high temperatures. | 1. Verify the purity of acyl chloride and aromatic substrate by NMR before starting.2. Use milder conditions if possible, though this may not be feasible with this substrate.3. Avoid excessive heating for prolonged periods. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. In some cases, filtering the biphasic mixture through a pad of celite can be effective. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up or purification. | 1. Re-optimize reaction conditions (time, temperature, stoichiometry).2. Ensure complete extraction and be careful during chromatographic separation. |
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel-Crafts Acylation [www1.udel.edu]
Application Notes and Protocols: The Role of 2-Fluoro-6-methylbenzoyl Chloride in Modern Pharmaceutical Synthesis
Introduction: Beyond a Protecting Group - A Cornerstone for Irreversible Covalent Linkage in Drug Discovery
In the landscape of modern organic synthesis, the strategic use of reagents to modify functional groups is paramount. While the concept of "protecting groups" is fundamental, involving the temporary masking of a reactive site, it is equally crucial to understand reagents that form robust, stable linkages integral to the final molecular architecture. 2-Fluoro-6-methylbenzoyl chloride has emerged not as a transient shield, but as a key building block for introducing a highly stable acyl moiety, particularly in the synthesis of contemporary pharmaceuticals. Its application is exemplified in the creation of Avacopan, a medication for ANCA-associated vasculitis.[1][2] This technical guide will delve into the chemistry of this compound, focusing on its primary role in forming resilient amide bonds, and clarifying its distinction from traditional protecting group chemistry. We will explore the causality behind its use, provide detailed protocols for its application, and present a comprehensive overview of its significance for researchers, scientists, and drug development professionals.
The 2-Fluoro-6-methylbenzoyl Moiety: A Profile in Stability
The utility of this compound in pharmaceutical synthesis is intrinsically linked to the steric and electronic properties of the resulting acyl group. The presence of two ortho substituents, a fluorine atom and a methyl group, flanking the carbonyl, creates significant steric hindrance. This bulkiness shields the amide bond from nucleophilic attack and enzymatic degradation, contributing to the metabolic stability of the final drug molecule.
Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the acyl chloride and the properties of the resulting amide. This combination of steric and electronic effects makes the 2-fluoro-6-methylbenzoyl group a desirable feature for enhancing the pharmacokinetic profile of a drug, rather than a temporary protecting group that requires facile cleavage.
Core Application: Acylation of Amines in the Synthesis of Avacopan
A prime example of the application of this compound is in the synthesis of Avacopan.[1] Avacopan's chemical name is (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide.[3][4] In the synthesis of Avacopan, this compound is used to acylate the secondary amine of a piperidine intermediate, forming a stable tertiary amide.[1]
This acylation is a critical step in the synthesis, introducing a key structural component of the final active pharmaceutical ingredient (API). The resulting amide bond is not cleaved in subsequent steps or under physiological conditions, highlighting its role as a permanent structural element.
Reaction Workflow: Acylation of a Secondary Amine
The general workflow for the acylation of a secondary amine with this compound is depicted below.
Caption: General workflow for the acylation of a secondary amine.
Experimental Protocol: Synthesis of a 2-Fluoro-6-methylbenzoyl Amide
This protocol provides a general procedure for the acylation of a secondary amine with this compound, based on common synthetic practices for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-6-methylbenzoyl) amine.
Data Presentation:
| Reactant | Molecular Weight | Equivalents |
| This compound | 172.59 g/mol | 1.0 |
| Secondary Amine | Varies | 1.0 |
| Triethylamine | 101.19 g/mol | 1.2 |
Distinguishing from Protecting Group Chemistry: A Case for Stability
The core principle of a protecting group is its temporary nature. It must be readily introduced and, crucially, selectively removed under specific, often mild, conditions to unmask the original functional group. The 2-Fluoro-6-methylbenzoyl group, due to its steric hindrance and the robustness of the resulting amide bond, does not fit this criterion.
The synthesis of Avacopan illustrates this point perfectly. The 2-Fluoro-6-methylbenzoyl group is introduced and remains intact throughout the final steps of the synthesis and in the final drug product.[1] There are no deprotection steps designed to remove this group. This inherent stability is a desirable feature for a drug molecule, contributing to its longevity in vivo.
Logical Relationship: Protecting Group vs. Stable Moiety
Caption: Protecting group strategy vs. stable moiety incorporation.
Conclusion
This compound is a valuable reagent in modern pharmaceutical synthesis, not as a source for a protecting group, but as a building block for introducing a highly stable acyl moiety. Its primary application lies in the acylation of amines to form robust amide bonds that are integral to the final structure and function of the drug molecule, as exemplified by Avacopan. The steric hindrance provided by the ortho-substituents of the 2-fluoro-6-methylbenzoyl group contributes to the metabolic stability of the resulting amide, a key consideration in drug design. Researchers and scientists in drug development should recognize this compound as a tool for constructing stable molecular architectures rather than for the temporary protection of functional groups. Understanding this distinction is crucial for the rational design and efficient synthesis of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-methylbenzoyl Chloride
Welcome to the technical support center for 2-Fluoro-6-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reactions with this sterically hindered acylating agent. The unique ortho-substitution of a fluorine atom and a methyl group presents specific challenges and opportunities in synthesis, which this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Handling and Storage
Question 1: My bottle of this compound is fuming upon opening. Is this normal and how should I handle it?
Answer: Yes, fuming is a common observation with acyl chlorides and indicates a reaction with atmospheric moisture. This compound is highly susceptible to hydrolysis, which produces 2-fluoro-6-methylbenzoic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This not only consumes your reagent but can also introduce impurities into your reaction.
Best Practices for Handling:
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[2][3]
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried (oven or flame-dried) and that anhydrous solvents are used for your reactions.[3][4]
-
Proper Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like alcohols and bases.[2]
Question 2: How can I confirm the purity of my this compound before use?
Answer: Due to its reactivity, direct analysis by HPLC or TLC can be problematic, often showing streaking or decomposition back to the carboxylic acid.[5] A common and effective method is to quench a small sample with a nucleophile and analyze the resulting stable derivative.
Recommended Purity Analysis Protocol:
-
Derivatization: In a small vial, dissolve a few milligrams of the acyl chloride in an anhydrous solvent (e.g., dichloromethane). Add an excess of a nucleophile like benzylamine or methanol.
-
Analysis: The resulting amide or ester is much more stable. Analyze this derivative by HPLC, GC-MS, or NMR to determine the purity of the original acyl chloride.[5] The presence of 2-fluoro-6-methylbenzoic acid in the quenched sample would indicate degradation.
Troubleshooting Reaction Failures and Low Yields
The ortho-fluoro and ortho-methyl groups on this compound create significant steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, leading to sluggish or incomplete reactions.
Question 3: I am attempting a Friedel-Crafts acylation with this compound and an electron-rich arene, but I am getting a very low yield. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylations with this reagent are often due to a combination of steric hindrance and catalyst-related issues.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Steric Hindrance | The bulky ortho-substituents hinder the formation of the acylium ion-Lewis acid complex and its subsequent reaction with the aromatic substrate.[6][7] Solutions: Increase the reaction temperature cautiously to provide more energy to overcome the activation barrier. Consider using a less sterically hindered aromatic substrate if possible. |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your system will deactivate the catalyst.[4][8] Solutions: Use a fresh, unopened bottle of anhydrous AlCl₃ or other Lewis acid. Ensure all glassware and solvents are scrupulously dry.[3] |
| Insufficient Catalyst | The ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4][9] Solutions: Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid relative to the acyl chloride.[10] |
| Deactivated Substrate | While you are using an electron-rich arene, strong deactivating groups elsewhere on the molecule can still inhibit the reaction.[4] Solutions: If your substrate has any deactivating groups, you may need to employ more forceful conditions or a stronger catalytic system. |
Question 4: Are there alternative catalysts to AlCl₃ that might be more effective for a sterically hindered acylation?
Answer: Yes, for challenging acylations, exploring different catalytic systems can be beneficial.
-
Stronger Lewis Acids: Consider more potent Lewis acids like iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅).[11][12]
-
Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid), can be effective for acylating moderately deactivated or sterically challenging aromatic rings.[8]
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., HBEA, HY) can also be effective and may simplify product workup.[6]
Experimental Workflow: Troubleshooting Friedel-Crafts Acylation
Below is a DOT script for a troubleshooting workflow for low-yield Friedel-Crafts acylations.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylations.
Amide and Ester Formation
Question 5: I am trying to form an amide with a primary amine, but the reaction is slow and incomplete. How can I optimize this?
Answer: Amide formation with this compound is also subject to steric hindrance. The nucleophilic attack of the amine can be slow. This reaction is a key step in the synthesis of the drug Avacopan.[13]
Optimization Strategies for Amide Formation:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). | To neutralize the HCl byproduct without competing with the primary amine nucleophile. |
| Temperature | Start at a low temperature (0 °C) during the addition of the acyl chloride to control the initial exotherm, then allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) to drive it to completion. | Balancing initial reactivity with the need to overcome the steric energy barrier. |
| Catalyst | For particularly challenging couplings, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. | DMAP is a highly effective acylation catalyst. |
| Solvent | Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). | To ensure all reagents remain in solution and to prevent hydrolysis. |
Question 6: Can I synthesize esters using this compound and an alcohol? What conditions are recommended?
Answer: Yes, esterification is a common reaction for acyl chlorides. However, due to the steric hindrance of this compound, the reaction with alcohols, especially secondary or tertiary alcohols, may be slow.
Recommended Esterification Protocol: A highly effective method for acylating alcohols, even hindered ones, involves the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA).[14]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous solvent like DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add TMEDA (0.6 eq.) followed by the dropwise addition of this compound (1.1 eq.).
-
Reaction: The reaction is often very fast, even at this low temperature. Monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify.
This method is often chemoselective for primary and secondary alcohols in the presence of tertiary alcohols.[14]
Reaction Monitoring
Question 7: What is the best way to monitor the progress of my reaction with this compound?
Answer: A combination of Thin Layer Chromatography (TLC) and, for more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common methods.
TLC Monitoring:
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The exact ratio will depend on the polarity of your product and starting materials.
-
Visualization: UV light is typically sufficient for these aromatic compounds.
-
Procedure: Spot the starting acyl chloride (quenched with methanol first for stability), the other starting material, and the reaction mixture on the plate. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
HPLC/GC Monitoring: For more precise and quantitative monitoring, HPLC and GC are excellent techniques. It is advisable to quench a small aliquot of the reaction mixture (e.g., with methanol) before injection to create a stable derivative and prevent on-column reactions or degradation.[5] The choice between HPLC and GC will depend on the volatility and thermal stability of your product.[15]
General Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 14. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 15. US8450520B2 - Process for preparation of 2-fluoroacrylic esters - Google Patents [patents.google.com]
handling and safety precautions for 2-Fluoro-6-methylbenzoyl chloride
Technical Support Center: 2-Fluoro-6-methylbenzoyl Chloride
A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 535961-78-5). This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to ensure both experimental success and, most importantly, your safety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Section 1: Compound Profile and Core Hazards
This section addresses the fundamental properties and inherent risks associated with this compound.
Question: What is this compound and what are its primary applications?
Answer: this compound is a substituted benzoyl chloride, an organochlorine compound with the molecular formula C₈H₆ClFO.[1][2] It serves as a key chemical intermediate in organic synthesis. Notably, it is used in the synthesis of Avacopan, a drug for treating ANCA-associated vasculitis.[3] Its utility stems from the reactivity of the acyl chloride functional group, which allows for the formation of esters, amides, and ketones through reactions with nucleophiles like alcohols, amines, and organometallics, respectively.
Question: What are the main hazards I should be aware of before bringing this chemical into my lab?
Answer: You must treat this compound with extreme caution. Its hazard profile is dominated by three key characteristics:
-
Corrosivity: It is classified as a corrosive material.[4][5] Like all acyl chlorides, it causes severe skin burns and serious eye damage upon contact.[6] The vapors are also highly irritating to the respiratory system.[5]
-
Reactivity with Water: It is highly sensitive to moisture.[7][8] It reacts exothermically with water, including humidity in the air, to produce corrosive hydrochloric acid (HCl) gas and 2-fluoro-6-methylbenzoic acid.[9][10] This is the reason it is a fuming liquid and must be handled under anhydrous conditions.
-
Lachrymator: It is a lachrymator, meaning its vapors can cause an immediate and intense flow of tears, irritation, and stinging in the eyes.[7][8]
Question: Can you provide a summary of its physical and chemical properties?
Answer: Certainly. The key properties are summarized in the table below. Understanding these is crucial for proper handling and reaction setup.
| Property | Value | Source |
| CAS Number | 535961-78-5 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][11] |
| Molecular Weight | 172.58 g/mol | [1][12] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Boiling Point | 204.9°C at 760 mmHg | [1][12] |
| Density | ~1.265 - 1.3 g/cm³ | [1][12] |
| Flash Point | 77.7°C | [1] |
| Signal Word | Danger |
Section 2: Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE protocol is non-negotiable. This section details the required equipment and the logic behind each choice.
Question: What is the absolute minimum PPE required for handling this compound?
Answer: Due to its corrosive and lachrymatory nature, comprehensive PPE is mandatory.[13] Never handle this chemical without the full ensemble illustrated below. The principle is to create a complete barrier between you and the chemical.
Caption: Mandatory Personal Protective Equipment (PPE) Protocol.
Question: Why is a face shield required in addition to goggles? And why double-gloving?
Answer: Excellent questions that highlight the importance of risk assessment.
-
Goggles + Face Shield: Goggles provide a seal around the eyes to protect against splashes and corrosive vapors.[14][15] However, a splash from a reactive quenching or accidental spill can easily affect your entire face. The face shield provides a secondary, broader barrier of protection for your skin, mouth, and nose.[15] Given the severe burns this chemical can cause, this combination is essential.[4]
-
Double-Gloving: This practice serves two purposes. First, it provides an extra layer of protection against permeation. No glove material is impervious forever. Second, it allows for a safe doffing procedure. If the outer glove becomes contaminated, you can carefully remove it and still have a clean inner glove, minimizing the risk of skin contact during the removal process.
Section 3: Safe Handling and Experimental Workflow
Proper technique is paramount. This section provides a standard operating procedure for a common laboratory task involving this reagent.
Question: How should I properly store the reagent upon receipt?
Answer: Storage conditions are critical to maintaining the reagent's integrity and ensuring safety.[9]
-
Container: Keep the container tightly closed to prevent moisture ingress.[5][7]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon).[7] The manufacturer often ships it under an inert gas blanket.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[16] It should be stored away from incompatible materials, especially water, alcohols, and strong bases.[8]
-
Security: The storage area should be locked or otherwise accessible only to authorized personnel.[7]
Experimental Protocol: Handling and Dispensing for Reaction Setup
This protocol outlines a self-validating system for safely transferring the reagent from its source bottle to a reaction vessel.
A. Pre-Workflow System Check:
-
Fume Hood Verification: Ensure the chemical fume hood has a valid certification and the sash is at the appropriate working height.
-
Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4][14] Ensure they are unobstructed.
-
Inert Gas Setup: Prepare a reaction flask under a positive pressure of dry inert gas (Nitrogen or Argon). A bubbler in the gas line provides a visual confirmation of positive pressure and system integrity.
-
Glassware: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere to remove any residual moisture.
B. Reagent Dispensing Workflow:
-
Equilibration: Allow the reagent bottle to come to room temperature before opening to prevent moisture from condensing on the cold surface and entering the bottle.
-
Inert Gas Purge: Briefly flush the area around the bottle cap with inert gas before opening to displace moist air.
-
Transfer: Using a clean, dry glass syringe and a needle long enough to reach the liquid surface, carefully draw the required volume of this compound.
-
Causality Note: Using plastic syringes is not recommended as the reagent can potentially degrade the material and introduce impurities.
-
-
Addition to Reaction: Immediately and carefully add the reagent dropwise to the reaction flask via a rubber septum. The positive inert gas pressure in the flask will prevent air from entering.
-
Syringe Quenching: After dispensing, do not pull the plunger back. Immediately quench the residual reagent in the syringe by drawing up a suitable anhydrous solvent (e.g., toluene, THF) and discharging it into a separate flask containing a quenching solution (e.g., a dilute solution of sodium bicarbonate or a non-nucleophilic amine like triethylamine in an appropriate solvent). Repeat this process three times.
C. Post-Workflow Validation and Cleanup:
-
Bottle Sealing: Before re-storing the main bottle, flush the headspace with inert gas, seal tightly with the original cap, and wrap the cap with Parafilm® or electrical tape for an extra seal against moisture.
-
Waste Disposal: Dispose of the quenched solution and any contaminated materials (gloves, paper towels) in a properly labeled hazardous waste container.[7]
Section 4: Troubleshooting and Common Issues
Question: I opened a new bottle of this compound and it was fuming. Is the reagent degraded?
Answer: Fuming is a characteristic property of most acyl chlorides, including this one.[10][17] The fumes are a result of the reagent reacting with moisture in the ambient air to produce microscopic droplets of hydrochloric acid (HCl).[9] While this is normal, it underscores the critical need to handle the reagent under strictly anhydrous conditions to prevent bulk degradation of the material. If the material is significantly discolored or solidified (when it should be liquid), degradation may be more advanced.
Question: My reaction yield is consistently low. Could the reagent be the problem?
Answer: Yes, reagent quality is a common culprit. Here’s a troubleshooting checklist:
-
Age and Storage: How old is the reagent? Was it stored correctly with a tight seal under an inert atmosphere?[7] Repeatedly opening the bottle without proper inert gas techniques can lead to gradual hydrolysis.
-
Water Contamination: The most likely cause of degradation is exposure to water. This converts the reactive acyl chloride into the much less reactive carboxylic acid, which will not participate in the desired reaction.
-
Solution: If you suspect degradation, consider purchasing a fresh bottle. For high-purity applications, you can purify the reagent by distillation under reduced pressure, but this must be done with extreme care and appropriate equipment due to its corrosive nature.
Section 5: Emergency Response and First Aid
Immediate and correct action during an emergency can significantly mitigate harm.[18]
Question: What is the immediate procedure for skin or eye contact?
Answer: Act immediately. Time is critical. The flowchart below outlines the required steps.
Caption: Emergency Response Decision Tree for Spills/Exposure.
Question: How do I handle a small spill in the fume hood?
Answer:
-
Alert Personnel: Alert others in the immediate area.
-
Ensure PPE: Ensure you are wearing your full, appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material like dry sand, silica gel, or a commercial acid binder.[16] Do NOT use combustible materials like paper towels or sawdust directly on the spill.
-
Neutralization (Careful): Once absorbed, you can carefully and slowly add a neutralizing agent like sodium bicarbonate (soda ash) to the absorbent material. Be prepared for gas evolution (CO₂).
-
Collection: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[16]
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (like dilute sodium bicarbonate), followed by water, and then dry the area.
-
Disposal: Dispose of all contaminated materials, including gloves and cleaning cloths, as hazardous waste.[4]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 535961-78-5 | this compound - Capot Chemical [capotchem.com]
- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 11. This compound [oakwoodchemical.com]
- 12. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. download.basf.com [download.basf.com]
- 15. northindustrial.net [northindustrial.net]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-6-methylbenzoyl Chloride
Welcome to the comprehensive technical support guide for 2-Fluoro-6-methylbenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address potential challenges and side reactions you may encounter.
Section 1: Hydrolysis and Management of Moisture Sensitivity
Acyl chlorides are notoriously reactive towards water, and this compound is no exception.[1][2] This reactivity, while useful for forming desired products, can be a significant source of impurities if not properly controlled.
Q1: My final product is contaminated with 2-Fluoro-6-methylbenzoic acid. What is the cause and how can I prevent this?
A1: The presence of 2-Fluoro-6-methylbenzoic acid is a clear indication of hydrolysis of the starting material, this compound.[2][3] This occurs when the acyl chloride reacts with water, which can be present in your solvents, reagents, or glassware, or even absorbed from the atmosphere.[1]
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to yield the corresponding carboxylic acid.[3] The reaction is often vigorous.[2]
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a minimum of 120 °C for several hours or flame-dried under vacuum immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial during the addition of reagents and for reactions that run for extended periods.
-
Careful Handling of Reagents: Ensure all other reagents are anhydrous. Liquid reagents should be handled with dry syringes.
-
Storage of this compound: Store the acyl chloride in a desiccator under an inert atmosphere to prevent degradation over time.
Section 2: Amide Formation - Common Pitfalls and Solutions
The reaction of this compound with amines to form amides is a common and important transformation.[4] However, several side reactions can lead to reduced yields and purification challenges.
Q2: I am observing a low yield of my desired amide product when reacting this compound with a primary amine. What are the likely side reactions?
A2: Low yields in amide formation reactions can stem from several issues. The most common are:
-
Hydrolysis of the Acyl Chloride: As discussed in Section 1, any moisture will consume the starting material, reducing the amount available to react with your amine.
-
Formation of a Hydrochloric Acid Salt with the Amine: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[5] This HCl will react with the unreacted amine (which is basic) to form an ammonium salt, rendering it non-nucleophilic and unable to react with the acyl chloride.[6]
-
Steric Hindrance: The methyl group at the 6-position of the benzoyl chloride can create steric hindrance, slowing down the reaction, especially with bulky amines.
Experimental Workflow: Optimizing Amide Synthesis
Caption: Troubleshooting workflow for low amide yield.
Protocol for Optimized Amide Formation
-
Reaction Setup: Under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and the base. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Rationale: The added non-nucleophilic base will neutralize the HCl produced during the reaction, preventing the formation of the unreactive ammonium salt.[6] Using a slight excess of the acyl chloride can help to drive the reaction to completion, assuming the amine is the more valuable reagent.
Section 3: Friedel-Crafts Acylation Challenges
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-fluoro-6-methylbenzoyl group onto an aromatic ring.[7] However, this reaction is not without its limitations.
Q3: My Friedel-Crafts acylation with this compound is giving no product or a very low yield. What could be the issue?
A3: The success of a Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate and the reaction conditions.[8]
-
Deactivated Aromatic Rings: The Friedel-Crafts reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene, benzonitrile, or rings with multiple electron-withdrawing groups). The electrophilicity of the acylium ion generated from this compound is insufficient to react with these electron-poor systems.
-
Incompatible Functional Groups: Aromatic substrates containing basic functional groups, such as amines or anilines, are problematic. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic nitrogen atom, deactivating the ring and preventing the acylation reaction.
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required, as it complexes with the product ketone, rendering it inactive.
Table 1: Influence of Aromatic Substituents on Friedel-Crafts Acylation
| Substituent Group | Ring Activity | Expected Outcome with this compound |
| -OH, -NH₂, -OR | Strongly Activating | Potential for competing O- or N-acylation. |
| -Alkyl, -Aryl | Activating | Good reactivity expected. |
| -H | Baseline | Good reactivity expected. |
| -F, -Cl, -Br, -I | Deactivating | Reaction is possible but may be sluggish. |
| -C(O)R, -SO₃H, -CN | Strongly Deactivating | Reaction is unlikely to proceed. |
| -NO₂ | Strongly Deactivating | Reaction will likely fail. |
Q4: I am observing ortho- and para-acylated isomers in my Friedel-Crafts reaction. How can I control the regioselectivity?
A4: The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. For monosubstituted benzenes:
-
Ortho, Para-directors (Activating groups): -CH₃, -OCH₃, -OH, etc., will direct the incoming acyl group to the ortho and para positions.
-
Meta-directors (Deactivating groups): -NO₂, -CN, -C(O)R, etc., will direct the incoming acyl group to the meta position.
Controlling the ratio of ortho to para isomers can be challenging. Steric hindrance often plays a significant role. The bulky acylium ion derived from this compound may favor acylation at the less sterically hindered para position. Lowering the reaction temperature can sometimes increase the selectivity for the para isomer.
Section 4: Storage and Stability
Q5: My this compound has turned yellow and gives off acidic fumes. Is it still usable?
A5: this compound is a colorless liquid or solid. A yellow coloration and the evolution of acidic fumes (HCl) are signs of decomposition, likely due to hydrolysis from atmospheric moisture.[1] The reagent's purity is compromised, and it will contain 2-Fluoro-6-methylbenzoic acid.
For high-purity applications, it is recommended to use fresh or properly stored material. If the decomposition is minor, the material could potentially be purified by distillation under reduced pressure. However, for sensitive reactions, using a fresh batch is the most reliable approach to ensure reproducibility. Always handle this reagent in a fume hood wearing appropriate personal protective equipment, as it is corrosive.[9]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: 2-Fluoro-6-methylbenzoyl Chloride Reaction Workup
Welcome to the technical support guide for handling reactions involving 2-fluoro-6-methylbenzoyl chloride. This document is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice and procedural logic based on established chemical principles and extensive field experience. Our goal is to empower you to navigate the challenges of working with this reactive intermediate, ensuring both the integrity of your experiment and your safety.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems encountered during the workup of reactions where this compound is either the product of a synthesis (from the corresponding carboxylic acid) or a reactant being converted into a derivative (e.g., an ester or amide).
Question: I've synthesized this compound from the carboxylic acid using a chlorinating agent (SOCl₂ or (COCl)₂), but how do I effectively remove the excess reagent and byproducts before the next step?
Answer: This is a critical step, as residual chlorinating agents can interfere with subsequent nucleophilic substitution reactions. The approach depends on the agent used.
-
For Thionyl Chloride (SOCl₂): Thionyl chloride (b.p. 76 °C) is significantly more volatile than your product, this compound (b.p. ~205 °C)[1]. After the reaction is complete (as determined by the cessation of gas evolution, e.g., SO₂ and HCl), the excess SOCl₂ can be removed under reduced pressure using a rotary evaporator.
-
Expert Insight: To ensure complete removal, add a dry, inert, and relatively high-boiling solvent like toluene and co-evaporate it under vacuum.[2] This process, known as azeotropic drying or "chasing," effectively removes the last traces of SOCl₂ and dissolved HCl. Perform this in a well-ventilated fume hood with a trap and/or a base scrubber to neutralize the acidic off-gases.[2]
-
-
For Oxalyl Chloride ((COCl)₂): Oxalyl chloride (b.p. 63-64 °C) and its byproducts (CO, CO₂, HCl) are also highly volatile. The removal process is similar to that for SOCl₂: careful evaporation under reduced pressure.[3] A nitrogen cold trap is highly recommended to protect the vacuum pump.[3]
Question: During the aqueous workup of my esterification/amidation reaction, my yield is low, and I've isolated the starting material, 2-fluoro-6-methylbenzoic acid. What happened?
Answer: This is a classic case of premature hydrolysis of the acyl chloride intermediate or hydrolysis of the final product. Acyl chlorides are the most reactive of the carboxylic acid derivatives and react readily with water.[6][7]
-
Probable Cause 1: Hydrolysis of Unreacted Acyl Chloride. The workup quench was not performed correctly. If you add water or an aqueous base too quickly or at too high a temperature, any unreacted this compound will rapidly hydrolyze back to the corresponding carboxylic acid.[6][7]
-
Probable Cause 2: Saponification of Ester Product. If you used a strong base (like NaOH or KOH) during the workup to neutralize acid and your desired product is an ester, you may have inadvertently saponified it back to the carboxylate salt.
-
Preventative Protocol:
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice-water bath (0-5 °C).
-
Use a Weak Base: Quench the reaction by slowly adding the crude reaction mixture to a separate flask containing a cold, stirred, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Do NOT add the quench solution to the reaction mixture; this allows for better temperature control of the highly exothermic neutralization.
-
Monitor pH: Add the reaction mixture dropwise, ensuring the aqueous solution remains basic (pH > 8) to neutralize the HCl generated during the reaction.
-
Extract Promptly: Do not let the mixture sit for extended periods in the aqueous phase. Proceed with extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) immediately after the quench is complete.
-
Question: I'm seeing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common and typically arise from soaps formed by the neutralization of fatty acids or other amphiphilic molecules. While less common with this specific molecule, they can still occur.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9]
-
The Chemistry Behind It: The high ionic strength of the brine increases the polarity of the aqueous phase, which decreases the solubility of organic components in it. This forces a sharper separation between the two layers and helps to "break" the emulsion. Gently swirling the funnel after adding brine, rather than vigorous shaking, can also help.
-
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Carboxylic Acid Isolated | Premature hydrolysis of acyl chloride. Saponification of ester product. | Quench reaction mixture slowly into cold, saturated NaHCO₃ solution. Avoid strong bases (NaOH, KOH) if the product is an ester.[6] |
| Product is Wet/Cloudy After Drying | Insufficient drying agent. Drying agent is saturated. | Add more anhydrous Na₂SO₄ or MgSO₄. Filter and add fresh drying agent. Allow sufficient contact time (15-20 min) with stirring. |
| Residual Basic Impurities (e.g., Pyridine) | Pyridine or other amine base used as a catalyst. | Wash the organic layer with cold, dilute HCl (e.g., 1M) or copper(II) sulfate solution to remove the base. |
| Product Darkens on Standing | Trace acidic impurities. | Purification by vacuum distillation.[8] Store under an inert atmosphere (N₂ or Ar) and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling this compound?
A1: This compound is a corrosive lachrymator that reacts with moisture.[10] Always handle it in a certified chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended handling), a lab coat, and chemical splash goggles with a face shield.[11] Ensure an eyewash station and safety shower are immediately accessible.[11][13]
Q2: How should I properly quench and dispose of residual this compound?
A2: Unused or residual acyl chloride must be neutralized before disposal. Cautiously and slowly add the acyl chloride to a stirred, cold solution of sodium bicarbonate or a large excess of an alcohol like isopropanol.[14][15] The reaction is exothermic and will release acidic gas (HCl).[15] Once the reaction has subsided, the neutralized solution can be disposed of according to your institution's hazardous waste guidelines.
Q3: My reaction requires anhydrous conditions. How do I ensure my this compound is dry before use?
A3: If you have synthesized the acyl chloride and removed the chlorinating agent, it should be anhydrous. If you are using a commercially sourced product, it should be stored under an inert atmosphere.[16] Never leave the bottle open to the air. If you suspect moisture contamination, you can reflux the material with thionyl chloride for a short period and then remove the excess SOCl₂ by distillation or co-evaporation with toluene, though this is an advanced procedure.[8] For most applications, using the material from a freshly opened bottle under a blanket of nitrogen or argon is sufficient.
Q4: Can I confirm the formation of the acyl chloride from the carboxylic acid before proceeding?
A4: Yes. Direct analysis by TLC or HPLC is often problematic as the acyl chloride can hydrolyze on the plate or column.[2] A simple and effective method is to take a small aliquot of the crude reaction mixture, quench it with anhydrous methanol or benzylamine, and then analyze the resulting methyl ester or benzylamide by TLC, LCMS, or GCMS.[2][4] The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot is a strong indicator of successful conversion.
Standardized Workup Protocol
This protocol outlines a general procedure for the aqueous workup of a reaction where this compound was used to form an ester or amide.
Experimental Protocol: Aqueous Workup
-
Preparation: Prepare a quenching solution by creating a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice-water bath.
-
Quenching: Slowly and carefully add the crude reaction mixture dropwise to the vigorously stirred, cold NaHCO₃ solution. Monitor for gas evolution (CO₂). Ensure the pH of the aqueous layer remains basic (pH 8-9).
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., 3x volumes of ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
1x volume of deionized water.
-
1x volume of saturated aqueous NaCl (brine).[9]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product as required by the specific derivative synthesized, typically via column chromatography, recrystallization, or distillation.
Visual Workflow
The following diagram illustrates the logical flow of the reaction workup procedure.
Caption: A flowchart of the standard workup procedure.
References
- 1. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Benzoyl chloride - Chempedia - LookChem [lookchem.com]
- 9. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2-Fluoro-6-methylbenzoyl chloride
Welcome to the technical support center for 2-Fluoro-6-methylbenzoyl chloride (CAS: 535961-78-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a substituted benzoyl chloride, this reagent is a valuable building block in organic synthesis, notably as an intermediate for the drug Avacopan.[1][2] However, its utility is intrinsically linked to its high reactivity, particularly its sensitivity to moisture. This document aims to equip you with the knowledge to mitigate common issues and ensure the success of your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter when working with this compound, with a focus on issues arising from its moisture sensitivity.
Issue 1: Low or No Product Yield in Acylation Reactions
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
The primary byproduct observed is 2-Fluoro-6-methylbenzoic acid.
Root Cause Analysis:
The most probable cause is the hydrolysis of the this compound. Acyl chlorides are highly reactive towards nucleophiles, and water is a potent nucleophile.[3][4] The presence of even trace amounts of moisture in your reaction setup can lead to the rapid decomposition of the acyl chloride into the corresponding carboxylic acid, as depicted below. This benzoic acid derivative is generally unreactive under standard acylation conditions and will not proceed to form the desired product.
Caption: Hydrolysis of this compound.
Solutions:
-
Rigorous Drying of Glassware and Reagents:
-
Glassware: Oven-dry all glassware at a minimum of 120°C for several hours, or flame-dry under a vacuum. Allow to cool in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled prior to use.
-
Starting Materials: Ensure your other reactants are free of water. If necessary, dry them using methods appropriate for their chemical properties.
-
-
Maintaining an Inert Atmosphere:
-
Order of Reagent Addition:
-
Add the this compound last, after all other reagents and solvents have been combined and the system is confirmed to be inert.
-
Issue 2: Inconsistent Reaction Rates and Exotherms
Symptoms:
-
The reaction proceeds much faster or slower than expected.
-
A sudden, uncontrolled increase in temperature (exotherm) is observed upon addition of the acyl chloride.
Root Cause Analysis:
An uncontrolled reaction with water is highly exothermic.[7] If there is a significant amount of moisture present in the reaction flask, the rapid hydrolysis of the this compound will generate heat, which can then accelerate the desired reaction, leading to unpredictable results and potentially hazardous conditions.
Solutions:
-
Controlled Addition:
-
Add the this compound slowly and dropwise to the reaction mixture, especially on a larger scale.
-
Use an addition funnel for controlled delivery.
-
-
Temperature Management:
-
Cool the reaction mixture in an ice bath before and during the addition of the acyl chloride. This helps to dissipate the heat generated from both the desired reaction and any residual hydrolysis.
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
The presence of 2-Fluoro-6-methylbenzoic acid complicates purification by chromatography or crystallization.
Root Cause Analysis:
The formation of 2-Fluoro-6-methylbenzoic acid as a byproduct can interfere with the isolation of the desired product. The carboxylic acid can have similar solubility properties to the desired product, making separation challenging.
Solutions:
-
Aqueous Workup with Mild Base:
-
During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃). This will deprotonate the 2-Fluoro-6-methylbenzoic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.[8]
-
Caution: Perform this wash carefully, as the neutralization of any unreacted acyl chloride or HCl produced during the reaction will generate CO₂ gas, leading to pressure buildup in the separatory funnel. Vent frequently.
-
-
Quenching Excess Acyl Chloride:
-
If you have used an excess of this compound, it can be quenched by adding a small amount of an amine, such as aniline or diethylamine, at the end of the reaction.[8] This will form the corresponding amide, which may be easier to separate from your desired product than the acyl chloride itself.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its moisture sensitivity, this compound must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and strong bases.[5][9] A desiccator or a dry box is an ideal storage environment.
Q2: What personal protective equipment (PPE) is required when handling this reagent?
A2: this compound is corrosive and a lachrymator (causes tears).[10][11] Always handle it in a certified chemical fume hood.[5] Essential PPE includes:
Q3: Can I use a solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) with this compound?
A3: Caution is advised. While aprotic, these solvents can contain residual water. Furthermore, benzoyl chlorides can react violently with DMSO.[12] It is crucial to use anhydrous grades of these solvents and to be aware of potential incompatibilities.
Q4: My bottle of this compound is fuming. What should I do?
A4: Fuming indicates a reaction with atmospheric moisture.[3][4][6] This is a sign that the container may not be properly sealed. Immediately place the container in a chemical fume hood.[6] If you plan to use the reagent, it may need to be purified by distillation under reduced pressure to remove the hydrolyzed byproduct before use.
Q5: What is the best way to dispose of waste containing this compound?
A5: Waste should be handled as hazardous.[13] Slowly and carefully quench any unreacted acyl chloride by adding it to a stirred solution of a mild base, such as sodium bicarbonate, in a fume hood. The resulting mixture should then be disposed of according to your institution's hazardous waste protocols.
Data Summary Table
| Property | Value | Source |
| CAS Number | 535961-78-5 | [14] |
| Molecular Formula | C₈H₆ClFO | [14] |
| Molecular Weight | 172.58 g/mol | [14] |
| Boiling Point | 204.9°C at 760 mmHg | [14][15] |
| Density | 1.265 g/cm³ | [14] |
| Storage | Inert atmosphere, room temperature |
Experimental Protocol: Inerting a Reaction Vessel
This protocol outlines the standard procedure for creating an inert atmosphere in a reaction flask using a Schlenk line.
-
Assemble the Glassware: Assemble your clean, dry glassware (e.g., round-bottom flask, condenser) and connect it to the Schlenk line via a gas inlet adapter.
-
Evacuate the System: Close the gas inlet on the Schlenk line and open the vacuum tap. Evacuate the glassware for several minutes until a good vacuum is achieved. You may gently heat the glassware with a heat gun during this process to help desorb any adsorbed water.
-
Backfill with Inert Gas: Close the vacuum tap and slowly open the inert gas (Nitrogen or Argon) tap to backfill the glassware. You should see the vacuum grease on the joints ripple as the gas enters.
-
Repeat the Cycle: Repeat the evacuation and backfilling process at least three times to ensure that all atmospheric gases and moisture have been removed.
-
Maintain Positive Pressure: After the final backfill, leave the inert gas flowing gently to maintain a positive pressure within the system throughout the course of the reaction. This can be monitored using an oil bubbler.
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. wcu.edu [wcu.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]
Technical Support Center: Monitoring 2-Fluoro-6-methylbenzoyl Chloride Reactions
Welcome to the technical support center for analytical methods concerning 2-Fluoro-6-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for monitoring its chemical reactions. As a highly reactive acyl chloride, successful synthesis and process control hinge on accurate, real-time, or quasi-real-time analytical monitoring. This document provides a structured, question-and-answer-based approach to address the common challenges encountered during its use in synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and implementation of analytical methods for reactions involving this compound, such as amidation or esterification.
Q1: What is the most straightforward method to quickly check if my reaction has gone to completion?
A1: For a rapid qualitative assessment, Thin Layer Chromatography (TLC) is often sufficient. Co-spot your reaction mixture with the starting amine or alcohol and the this compound. The disappearance of the starting material spot and the appearance of a new, single product spot indicates a high probability of reaction completion. However, due to the high reactivity of the acyl chloride, it will likely hydrolyze on a standard silica plate; therefore, you are primarily monitoring the consumption of the nucleophile (the amine or alcohol). For a more definitive but still rapid check, Fourier-Transform Infrared (FTIR) spectroscopy is excellent. The disappearance of the characteristic N-H or O-H stretching bands of the starting material and the shift in the carbonyl (C=O) frequency from the acyl chloride (around 1800 cm⁻¹) to the amide or ester product (typically 1650-1750 cm⁻¹) provides clear evidence of conversion.[1]
Q2: Which analytical technique provides the most detailed information for reaction monitoring?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, offers the most comprehensive data.[2][3] It allows for the simultaneous identification and quantification of starting materials, intermediates, the final product, and any side products. For this specific molecule, the fluorine and methyl groups on the benzoyl ring provide unique spectroscopic handles that are often in a clean region of the spectrum, making monitoring straightforward. In-situ or flow NMR setups can provide real-time kinetic data, which is invaluable for reaction optimization and mechanistic studies.[4][5]
Q3: this compound is highly sensitive to moisture. How does this affect my choice of analytical method and sample preparation?
A3: The moisture sensitivity is a critical consideration.[6][7] The primary side product is 2-fluoro-6-methylbenzoic acid, formed via hydrolysis. When preparing samples for analysis:
-
For HPLC/GC: Quench the reaction aliquot immediately in a dry, aprotic solvent (like acetonitrile or dichloromethane) to prevent post-sampling hydrolysis. If derivatization is needed for GC analysis, ensure all reagents and glassware are anhydrous.[8]
-
For NMR: Use anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d₆) and prepare the sample under an inert atmosphere (N₂ or Ar) if possible.
-
For FTIR: Use a liquid cell with windows that are not susceptible to attack by acyl chlorides or the byproduct HCl (e.g., NaCl plates are acceptable for a quick scan but may degrade; silicon or diamond ATR crystals are more robust).
Failure to take these precautions can lead to an overestimation of the benzoic acid side product, giving a false impression of the reaction's efficiency.
Q4: Can I use Gas Chromatography (GC) to monitor my reaction?
A4: Yes, but with caveats. This compound is thermally labile and can degrade in a hot GC injector port. Furthermore, its high reactivity can lead to interactions with the column's stationary phase. Therefore, a GC-MS method is preferred over GC-FID for the unambiguous identification of peaks.[9] Often, it is more reliable to monitor the formation of the more stable amide or ester product. Derivatization of the product or unreacted starting materials may be necessary to improve volatility and thermal stability.[8]
Section 2: Core Analytical Protocols & Data
This section provides baseline protocols and reference data for the most common analytical techniques.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the consumption of starting materials and the formation of products and impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically effective. For example, start at 30% acetonitrile and ramp to 95% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength specific to your chromophores.
-
Sample Preparation:
-
Withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Immediately quench it in 1 mL of acetonitrile to stop the reaction and prevent hydrolysis.
-
Vortex the sample.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.[10]
-
Analyze alongside prepared standards of your starting materials and (if available) your product for accurate quantification.
-
Protocol 2: ¹H NMR Spectroscopy
NMR is ideal for structural confirmation and determining the relative ratios of components in the reaction mixture.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Anhydrous CDCl₃ or DMSO-d₆.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction and quench as described for HPLC.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the appropriate deuterated solvent.
-
-
Data Acquisition: Acquire a standard ¹H spectrum. The disappearance of signals corresponding to the starting amine/alcohol and the appearance of new signals for the product are monitored.
Key Analytical Signatures
The following table summarizes typical spectroscopic data for monitoring reactions. Note that exact values can vary based on solvent and reaction partner.
| Compound / Functional Group | Technique | Characteristic Signal / Peak | Comment |
| This compound | FTIR | ~1780-1810 cm⁻¹ (C=O stretch) | This high-frequency peak is characteristic of the reactive acyl chloride. |
| ¹H NMR (CDCl₃) | ~2.5-2.7 ppm (s, 3H, -CH₃), ~7.0-7.6 ppm (m, 3H, Ar-H) | The aromatic protons will show splitting patterns consistent with the substitution. | |
| ¹³C NMR (CDCl₃) | ~165-170 ppm (C=O) | The carbonyl carbon is highly deshielded. | |
| Mass Spec (EI) | Prominent acylium ion [M-Cl]⁺ | Fragmentation by loss of the chlorine atom is a key indicator. | |
| Amine Starting Material (R-NH₂) | FTIR | ~3300-3500 cm⁻¹ (N-H stretch, two bands) | Disappearance of these peaks is a primary indicator of reaction progress. |
| Alcohol Starting Material (R-OH) | FTIR | ~3200-3600 cm⁻¹ (broad O-H stretch) | Disappearance of this broad peak indicates consumption. |
| Amide Product (R-NH-C=O) | FTIR | ~1650-1690 cm⁻¹ (C=O, Amide I), ~3200-3400 cm⁻¹ (N-H) | Appearance of the Amide I band and shift of the N-H band are key. |
| Ester Product (R-O-C=O) | FTIR | ~1735-1750 cm⁻¹ (C=O stretch) | A significant shift of the carbonyl peak to a lower frequency from the acyl chloride. |
| 2-Fluoro-6-methylbenzoic acid | FTIR | ~1700-1725 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (broad O-H) | This is the primary hydrolysis byproduct. |
| ¹H NMR | ~10-12 ppm (broad s, 1H, -COOH) | The carboxylic acid proton is highly deshielded and often broad. |
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My reaction appears stalled. TLC and HPLC show significant amounts of unreacted starting amine/alcohol even after extended reaction times.
-
Probable Cause 1: Inactive Acyl Chloride. The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture.
-
Solution: Always use freshly opened or properly stored (under inert gas, in a desiccator) acyl chloride. Before starting the main reaction, you can perform a quick test by adding a drop of the acyl chloride to a vial containing a small amount of ethanol and a base; rapid formation of the ester (detectable by TLC) confirms its reactivity.
-
-
Probable Cause 2: Insufficient or Inappropriate Base. For reactions like amidation or esterification, a base is typically required to neutralize the HCl byproduct.[11][12] If the base is too weak, sterically hindered, or used in insufficient quantity, the reaction equilibrium may not favor product formation as the HCl generated can protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine for organic-soluble reactions; NaOH for Schotten-Baumann conditions).[11] For sluggish reactions, consider a stronger, non-nucleophilic base.
-
-
Probable Cause 3: Low Reaction Temperature. While these reactions are often exothermic, some less nucleophilic amines or alcohols may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is clean but slow at room temperature, try gently heating it (e.g., to 40-50 °C) while monitoring by TLC or HPLC to ensure no decomposition occurs.
-
Problem 2: My final product is contaminated with a significant amount of 2-fluoro-6-methylbenzoic acid.
-
Probable Cause 1: "Wet" Reagents or Solvents. This is the most common cause. Trace amounts of water in your starting materials, base, or reaction solvent will readily hydrolyze the acyl chloride.[13]
-
Solution: Use anhydrous solvents. If necessary, dry them over molecular sieves or by distillation. Ensure your amine/alcohol starting material is dry. If using a solid, dry it in a vacuum oven. If using a liquid base like triethylamine, consider distilling it over a suitable drying agent. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Probable Cause 2: Hydrolysis during Workup. The product may be clean in the reaction pot, but hydrolysis can occur during the aqueous workup procedure.
-
Solution: Perform the aqueous wash steps quickly and preferably with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation. The benzoic acid is acidic and can usually be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Problem 3: My NMR/Mass Spectrum shows an unexpected byproduct with a mass corresponding to the addition of two benzoyl groups to my amine.
-
Probable Cause: Diacylation. Primary amines (R-NH₂) can sometimes react twice, especially if the acyl chloride is added too quickly or if an excess is used, to form a diacylated product (R-N(CO-Ar)₂).
-
Solution: Add the this compound solution slowly (dropwise) to the solution of the amine and base, preferably at a reduced temperature (e.g., 0 °C).[11] Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Section 4: Visualization of the Analytical Workflow
The following diagram outlines a logical workflow for selecting an analytical method to monitor a reaction involving this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. rsc.org [rsc.org]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 5. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 12. fishersci.it [fishersci.it]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Acyl Chloride Reactivity: 2-Fluoro-6-methylbenzoyl Chloride vs. 2-Chlorobenzoyl Chloride
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, benzoyl chlorides are indispensable intermediates. Their utility stems from the high electrophilicity of the carbonyl carbon, making them potent acylating agents. However, the reactivity of these compounds is not uniform; it is exquisitely modulated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of two ortho-substituted benzoyl chlorides: 2-fluoro-6-methylbenzoyl chloride and 2-chlorobenzoyl chloride.
While both are critical building blocks—2-chlorobenzoyl chloride is a versatile precursor for products like the antifungal Clotrimazole[1][2], and this compound is a key intermediate for Avacopan, a drug for treating ANCA-associated vasculitis[3]—their reactivity profiles differ significantly. Understanding these differences is paramount for researchers in designing robust synthetic routes, optimizing reaction conditions, and ensuring process safety. We will dissect the electronic and steric factors governing their behavior, supported by a theoretical framework and a proposed experimental protocol for quantitative validation.
Physicochemical Properties and Molecular Structures
A foundational comparison begins with the fundamental properties of each molecule.
| Property | This compound | 2-Chlorobenzoyl chloride |
| CAS Number | 535961-78-5[4] | 609-65-4 |
| Molecular Formula | C₈H₆ClFO[4] | C₇H₄Cl₂O[5] |
| Molecular Weight | 172.58 g/mol [4] | 175.01 g/mol [5] |
| Appearance | Liquid or Solid or Semi-solid | Colorless to yellow liquid[1][6] |
| Boiling Point | 204.9°C at 760 mmHg[4] | 238°C (lit.) |
| Density | 1.265 g/cm³[4] | 1.382 g/mL at 25°C (lit.) |
Molecular Structures:
-
This compound: Features two substituents, a fluorine atom and a methyl group, flanking the acyl chloride moiety at the ortho positions.
-
2-Chlorobenzoyl chloride: Possesses a single chlorine atom at one of the ortho positions.
Theoretical Framework: Principles of Nucleophilic Acyl Substitution
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution.[7] This process is not a single-step displacement like an Sₙ2 reaction but proceeds via a two-step addition-elimination mechanism.[8]
-
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This step is typically the rate-determining step.[9]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
The reactivity is therefore governed by factors that influence the electrophilicity of the carbonyl carbon and the accessibility of this reaction site.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing reactivity.[8][9] Conversely, electron-donating groups (EDGs) decrease reactivity. These effects can be quantified using the Hammett equation , log(k/k₀) = ρσ, where σ represents the electronic effect of a substituent and ρ reflects the sensitivity of the reaction to these effects.[10] For nucleophilic acyl substitution, ρ is positive, meaning EWGs (with positive σ values) accelerate the reaction.[11]
-
Steric Effects: Bulky substituents near the carbonyl group can physically impede the approach of the nucleophile, a phenomenon known as steric hindrance.[12] This increases the activation energy of the rate-determining step and slows the reaction rate.[13]
Comparative Reactivity Analysis
By applying the principles above, we can dissect the factors influencing the reactivity of our two target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 12. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Fluoro-6-methylbenzoyl Chloride in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the formation of amide bonds is a cornerstone reaction. However, when steric hindrance comes into play, as is the case with 2,6-disubstituted benzoyl chlorides like 2-Fluoro-6-methylbenzoyl chloride, this seemingly straightforward transformation presents significant challenges. This guide provides a comprehensive comparison of synthetic strategies, moving beyond the traditional acyl chloride approach to explore modern coupling reagents that offer milder conditions, improved yields, and greater functional group tolerance, particularly in the context of sterically demanding substrates.
The Challenge of Steric Hindrance with this compound
This compound is a key intermediate in the synthesis of the FDA-approved drug Avacopan, a selective C5a receptor antagonist.[1][2] The fluorine and methyl groups at the ortho positions of the benzoyl chloride create significant steric bulk around the carbonyl group. This hinders the approach of amine nucleophiles, often requiring harsh reaction conditions, such as high temperatures or the use of highly reactive and less selective reagents, which can lead to side reactions and purification challenges.[3]
The traditional Schotten-Baumann reaction, which employs an acyl chloride and a base, can be sluggish and low-yielding with sterically hindered components.[4] This necessitates the exploration of alternative, more efficient methodologies for the synthesis of the target amides.
A Comparative Analysis of Synthetic Alternatives
The primary alternative to using the highly reactive this compound is to start from its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid, and employ a coupling reagent to facilitate amide bond formation.[5] This approach offers a wider range of reaction conditions and often leads to cleaner reactions with higher yields, especially for challenging substrates.
Here, we compare the use of this compound with three leading classes of modern coupling reagents: uronium/aminium salts (HATU and COMU) and a phosphonic acid anhydride (T3P®).
| Feature | This compound | 2-Fluoro-6-methylbenzoic Acid + Coupling Reagent |
| Starting Material | Highly reactive, moisture-sensitive acyl chloride | Stable, easy-to-handle carboxylic acid |
| Reaction Conditions | Often requires elevated temperatures; generates HCl byproduct requiring a stoichiometric base | Generally mild (often room temperature); broader solvent and base compatibility |
| Byproducts | Stoichiometric amounts of salt (e.g., triethylammonium chloride) | Water-soluble byproducts (e.g., ureas, phosphonic acids), simplifying purification[3][6] |
| Stereocenter Integrity | Risk of epimerization at adjacent stereocenters under harsh conditions | Coupling reagents like T3P are known for low epimerization rates[4][7] |
| Functional Group Tolerance | Limited by the high reactivity of the acyl chloride | Generally broader, allowing for more complex substrates |
| Cost-Effectiveness | Acyl chloride is an additional synthetic step from the carboxylic acid | Direct use of the carboxylic acid can be more atom-economical |
| Safety | Acyl chlorides are corrosive and lachrymatory | Coupling reagents are generally less hazardous, though some require careful handling[8] |
In-Depth Look at Modern Coupling Reagents
Uronium/Aminium Salts: HATU and COMU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient coupling reagents known for their rapid reaction times and high yields, even with sterically hindered substrates.[8][9] COMU is considered a third-generation coupling reagent with improved safety and solubility profiles compared to its predecessors.[3][10]
Mechanism of Action: These reagents react with the carboxylic acid to form a highly activated O-acylisourea or a similar active ester intermediate, which is then readily attacked by the amine nucleophile.
Uronium Salt Activation and Coupling.
Phosphonic Acid Anhydride: T3P®
T3P® (Propylphosphonic Anhydride) is a mild and efficient coupling reagent that is particularly valued for its ability to minimize epimerization of chiral centers.[6][11] Its byproducts are water-soluble, making for a straightforward workup.[6]
Mechanism of Action: T3P® activates the carboxylic acid to form a mixed anhydride, which is a highly reactive acylating agent.
T3P® Activation and Coupling.
Experimental Protocols
Protocol 1: Synthesis of an Avacopan Precursor using this compound
This protocol is adapted from a patented synthesis of an Avacopan intermediate.[12]
Materials:
-
(2R,3S)-2-(4-(cyclopentylamino)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)piperidine-3-carboxamide
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Heptane
-
Water
Procedure:
-
To a solution of (2R,3S)-2-(4-(cyclopentylamino)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)piperidine-3-carboxamide (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran, add a solution of this compound (1.1 eq) in tetrahydrofuran dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add heptane and water and stir vigorously overnight to precipitate the product.
-
Filter the solid, wash with water and then with heptane.
-
Dry the solid under vacuum to afford the desired N-acylated product.
Protocol 2: General Procedure for Amide Synthesis using 2-Fluoro-6-methylbenzoic Acid and HATU
This is a general protocol for the coupling of a sterically hindered carboxylic acid with an amine using HATU.
Materials:
-
2-Fluoro-6-methylbenzoic acid
-
Amine (e.g., 4-methyl-3-(trifluoromethyl)aniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-Fluoro-6-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Conclusion
While this compound has its applications, particularly in established industrial processes, the synthesis of sterically hindered amides is often better served by employing the corresponding carboxylic acid in conjunction with a modern coupling reagent. Reagents like HATU, COMU, and T3P® offer milder reaction conditions, simpler purification profiles due to water-soluble byproducts, and can lead to higher yields with challenging substrates. For the development of new synthetic routes or the optimization of existing ones, a thorough evaluation of these alternative coupling strategies is highly recommended. The choice of the optimal method will depend on the specific substrate, scale, cost considerations, and desired purity of the final product.
Decision workflow for selecting a synthetic route.
References
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. ossila.com [ossila.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to Substituted Benzoyl Chlorides for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of rigorous scientific inquiry. Substituted benzoyl chlorides, as highly versatile acylating agents, are pivotal in the synthesis of a vast array of pharmaceuticals, polymers, and fine chemicals. Their reactivity, and indeed their ultimate fate in a synthetic pathway, is intimately governed by the electronic and steric nature of the substituents on the aromatic ring. Consequently, a thorough spectroscopic understanding of these molecules is indispensable for reaction monitoring, quality control, and mechanistic elucidation.
This guide provides an in-depth, comparative analysis of substituted benzoyl chlorides using four principal spectroscopic techniques: Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. More than a mere catalog of data, this document elucidates the causal relationships between substituent effects and spectral features, grounded in the principles of physical organic chemistry. Every protocol and piece of data presented herein is designed to be a self-validating system, empowering you to confidently characterize these critical chemical entities.
The Electronic Influence of Substituents: A Hammett Perspective
To objectively compare the spectral shifts induced by various substituents, it is useful to invoke the concept of Hammett substituent constants (σ). These constants quantify the electron-donating or electron-withdrawing nature of a substituent at the meta or para position.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), have positive σ values. They decrease electron density on the aromatic ring and the attached carbonyl group.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), have negative σ values. They increase electron density on the ring and carbonyl group through resonance or inductive effects.
These electronic perturbations have predictable and measurable consequences on the vibrational and electronic transitions of the molecule, which we will explore in detail.
Infrared (IR) and Raman Spectroscopy: Probing the Carbonyl Bond
IR and Raman spectroscopy are powerful techniques for identifying the characteristic carbonyl (C=O) group in benzoyl chlorides. The position of the C=O stretching vibration is highly sensitive to the electronic environment.
The Decisive Role of Substituents on ν(C=O)
The carbonyl stretching frequency (ν(C=O)) in benzoyl chlorides is primarily governed by two opposing electronic effects: the inductive effect of the chlorine atom and the resonance effect of the phenyl ring. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency to a high value, typically around 1770-1800 cm⁻¹.[2]
Substituents on the phenyl ring modulate this frequency in a predictable manner:
-
Electron-Withdrawing Groups (EWGs) : By withdrawing electron density from the phenyl ring, EWGs further increase the partial positive charge on the carbonyl carbon. This strengthens the C=O double bond, leading to a hypsochromic shift (shift to higher wavenumber). For example, the ν(C=O) of p-nitrobenzoyl chloride is found at a higher frequency than that of unsubstituted benzoyl chloride.[2]
-
Electron-Donating Groups (EDGs) : EDGs donate electron density to the phenyl ring, which can then be delocalized onto the carbonyl group. This increased electron density in the C=O antibonding orbitals weakens the bond, causing a bathochromic shift (shift to lower wavenumber).
This relationship allows for a qualitative assessment of a substituent's electronic nature directly from the IR spectrum.
Comparative IR and Raman Data for para-Substituted Benzoyl Chlorides
| Substituent (p-X) | Hammett Constant (σp) | ν(C=O) in IR (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| -NO₂ | +0.78 | ~1770[2] | Not readily available |
| -Cl | +0.23 | ~1772 | Not readily available |
| -H | 0.00 | ~1774 | ~1775, ~1735 (Fermi Resonance) |
| -CH₃ | -0.17 | ~1768 | Not readily available |
| -OCH₃ | -0.27 | ~1765 | Not readily available |
Note: Exact peak positions can vary slightly depending on the solvent and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon nuclei, respectively.
¹H NMR Spectroscopy
In substituted benzoyl chlorides, the chemical shifts of the aromatic protons are diagnostic. Electron-withdrawing groups deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, leading to an upfield shift. The protons ortho to the -COCl group are typically the most deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon (C=O) is particularly informative. A greater partial positive charge on the carbonyl carbon, induced by EWGs, results in a downfield shift to a higher ppm value. Conversely, EDGs will cause an upfield shift.
Comparative NMR Data for para-Substituted Benzoyl Chlorides (in CDCl₃)
| Substituent (p-X) | Aromatic ¹H δ (ppm) | Carbonyl ¹³C δ (ppm) |
| -NO₂ | ~8.30-8.45[3] | ~167.5[2] |
| -Cl | ~7.50, ~8.05 | ~167.8 |
| -H | ~7.5-8.1 | ~168.9 |
| -CH₃ | ~2.45 (CH₃), ~7.30, ~7.95 | ~168.8 |
| -OCH₃ | ~3.90 (OCH₃), ~6.95, ~8.00[4] | ~168.1[5] |
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzoyl chlorides typically exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths (<250 nm) and a weaker n→π* transition at longer wavelengths (~280-300 nm).[3]
The position and intensity of these bands are influenced by substituents:
-
Electron-Donating Groups and Electron-Withdrawing Groups that extend conjugation (e.g., -NO₂) tend to cause a bathochromic (red) shift of the π→π* band to longer wavelengths.
-
The n→π* transition is also affected, though typically to a lesser extent.
Comparative UV-Vis Data for para-Substituted Benzoyl Chlorides
| Substituent (p-X) | λmax (nm) |
| -NO₂ | ~260-270 |
| -H | ~242, ~283[3] |
| -OCH₃ | ~285 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended. Given the reactivity of benzoyl chlorides, particularly their moisture sensitivity, adherence to anhydrous conditions is paramount.
General Sample Handling Workflow
References
A Tale of Two Syntheses: A Comparative Guide to the Preparation of a Key Avacopan Intermediate
Published by: Gemini Scientific
Introduction
Avacopan (TAVNEOS®), an orally administered, selective C5a receptor antagonist, represents a significant advancement in the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][2] As a first-in-class medication, its complex molecular architecture necessitates a stereochemically precise and efficient synthetic strategy.[2] A critical component of this architecture is the chiral 2,3-disubstituted piperidine core. The stereochemical integrity of this fragment is paramount to the drug's therapeutic efficacy.
This guide provides an in-depth comparison of two distinct synthetic methodologies for a key intermediate, (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate: a classical chemical approach relying on diastereomeric salt resolution and a modern biocatalytic route employing an imine reductase. We will delve into the experimental details of each pathway, offering a comprehensive analysis of their respective efficiencies, scalability, and overall strategic advantages. This comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the synthesis of Avacopan and related N-heterocyclic compounds.
Route 1: The Classical Approach via Diastereomeric Resolution
The traditional synthesis of the chiral piperidine intermediate hinges on the well-established principle of diastereomeric salt resolution. This method involves reacting a racemic mixture of the piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Overall Synthetic Strategy
The classical route begins with the construction of the racemic piperidine ring system, followed by the crucial resolution step to isolate the desired (2R,3S)-enantiomer. The synthesis of the racemic precursor, rac-cis-piperidine, can be achieved through catalytic hydrogenation of the corresponding pyridine derivative.[3]
Pyridine [label="Pyridine Precursor"]; RacemicPiperidine [label="rac-cis-Piperidine Intermediate"]; ChiralAcid [label="Chiral Resolving Agent\n(e.g., L-DTTA)"]; DiastereomericSalts [label="Diastereomeric Salts"]; Separation [label="Crystallization & Filtration"]; DesiredSalt [label="Desired (2R,3S) Salt"]; UndesiredSalt [label="Undesired (2S,3R) Salt"]; FinalIntermediate [label="(2R,3S)-Piperidine Intermediate"];
Pyridine -> RacemicPiperidine [label="Catalytic Hydrogenation"]; RacemicPiperidine -> DiastereomericSalts [label="Salt Formation"]; ChiralAcid -> DiastereomericSalts; DiastereomericSalts -> Separation; Separation -> DesiredSalt; Separation -> UndesiredSalt; DesiredSalt -> FinalIntermediate [label="Salt Breakage"]; }
Caption: Classical synthesis workflow for the Avacopan piperidine intermediate.Experimental Protocol: Diastereomeric Resolution
A common method for the resolution of the rac-cis-piperidine intermediate involves the use of a chiral tartaric acid derivative. One reported procedure utilizes (-)-O,O'-di-p-toluoyl-L-tartaric acid.[1]
-
Salt Formation: The racemic ethyl 2-(4-aminophenyl)piperidine-3-carboxylate is dissolved in a suitable solvent, and a solution of (-)-O,O'-di-p-toluoyl-L-tartaric acid is added.
-
Crystallization: The mixture is stirred, allowing for the selective precipitation of the diastereomeric salt of the (2R,3S)-enantiomer.
-
Isolation: The precipitated salt is isolated by filtration.
-
Salt Breakage: The isolated diastereomeric salt is treated with a base to liberate the free amine, yielding the desired enantiomerically enriched piperidine intermediate.
A previously reported resolution using L-dibenzoyltartaric acid (L-DTTA) afforded the desired (2R,3S)-piperidine intermediate in a 30% yield.[3] A similar process using (-)-O,O′-di-p-toluoyl-L-tartaric acid has been reported to provide the desired salt in 70% yield with an enantiomeric ratio greater than 99:1.[1]
Route 2: The Biocatalytic Approach via Enzymatic Kinetic Resolution
In contrast to the classical approach, a more modern and elegant strategy employs biocatalysis to achieve the desired stereochemistry. This route utilizes an imine reductase (IRED) to perform an oxidative kinetic resolution of the racemic piperidine intermediate.[3]
Overall Synthetic Strategy
This innovative approach selectively oxidizes the undesired (2S,3R)-enantiomer to an enamine, leaving the desired (2R,3S)-enantiomer untouched and in high enantiomeric excess.[3] A key advantage of this method is the potential to recycle the enamine byproduct back to the racemic starting material, thereby improving the overall process efficiency.[3]
RacemicPiperidine [label="rac-cis-Piperidine Intermediate"]; IRED [label="Imine Reductase (IRED)"]; Oxidation [label="Oxidative Kinetic Resolution"]; DesiredEnantiomer [label="(2R,3S)-Piperidine Intermediate"]; UndesiredEnantiomer [label="(2S,3R)-Piperidine"]; Enamine [label="Enamine Byproduct"]; Recycle [label="Recycling"];
RacemicPiperidine -> Oxidation; IRED -> Oxidation; Oxidation -> DesiredEnantiomer [label="Untouched"]; Oxidation -> UndesiredEnantiomer [label="Selectively Oxidized"]; UndesiredEnantiomer -> Enamine [label="Tautomerization"]; Enamine -> Recycle [label="Catalytic Hydrogenation"]; Recycle -> RacemicPiperidine; }
Caption: Enzymatic synthesis workflow for the Avacopan piperidine intermediate.Experimental Protocol: Oxidative Kinetic Resolution
The enzymatic kinetic resolution was performed on a kilogram scale, demonstrating its industrial applicability.[3]
-
Reaction Setup: A solution of the rac-cis-piperidine intermediate is prepared in a suitable buffer.
-
Enzyme Addition: The imine reductase (IRED) and a cofactor regeneration system (e.g., an alcohol dehydrogenase) are added to the reaction mixture.
-
Oxidation: The reaction is stirred, allowing the IRED to selectively oxidize the (2S,3R)-enantiomer.
-
Workup and Isolation: After the reaction is complete, the desired (2R,3S)-piperidine intermediate is isolated and purified.
This enzymatic process was carried out on a 1 kg scale, achieving a 99.5% enantiomeric excess (ee) for the desired (2R,3S)-1 intermediate with a space-time yield (STY) of 37.2 g/L/d.[3] One cycle of recycling the enamine byproduct was confirmed at the kilogram scale, resulting in an overall yield of 57.8% for the desired enantiomer, surpassing the theoretical maximum of 50% for a standard kinetic resolution.[3]
Comparative Analysis
| Parameter | Classical Route (Diastereomeric Resolution) | Biocatalytic Route (Enzymatic Kinetic Resolution) |
| Stereoselectivity | High (can achieve >99:1 e.r.)[1] | Excellent (>99.5% ee)[3] |
| Yield | Theoretically limited to 50% (without racemization/recycling). Reported yields vary (e.g., 30% with L-DTTA, 70% for salt formation with another agent).[1][3] | Can exceed 50% with byproduct recycling (reported at 57.8% after one cycle).[3] |
| Process | Involves salt formation, crystallization, and salt breakage. Can be labor-intensive. | Single enzymatic step. Milder reaction conditions. |
| Reagents | Stoichiometric amounts of a potentially expensive chiral resolving agent are required. | Catalytic amount of enzyme. Requires a cofactor regeneration system. |
| Scalability | Well-established for large-scale production, but can be limited by crystallization efficiency. | Demonstrated on a kilogram scale, suggesting good scalability.[3] |
| Sustainability | Generates a diastereomeric byproduct that may not be easily recyclable. | The enamine byproduct can be recycled, improving atom economy.[3] |
Conclusion
Both the classical diastereomeric resolution and the modern biocatalytic approach offer viable pathways to the crucial chiral piperidine intermediate of Avacopan. The classical route, while conceptually straightforward and widely practiced in the pharmaceutical industry, is inherently limited by a theoretical maximum yield of 50% and can involve multiple processing steps.
The enzymatic kinetic resolution, on the other hand, presents a more elegant and efficient alternative. It not only provides excellent enantioselectivity but also offers the significant advantage of byproduct recycling, leading to higher overall yields and improved process sustainability. The successful demonstration of this biocatalytic method on a kilogram scale underscores its potential as a superior strategy for the large-scale manufacturing of Avacopan and other complex chiral molecules.[3][4] As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of such innovative enzymatic processes is poised to become increasingly prevalent.
References
A Cost-Benefit Analysis of 2-Fluoro-6-methylbenzoyl Chloride in Modern Pharmaceutical Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of reagents is a critical decision point, balancing reactivity, selectivity, cost, and safety. This guide provides an in-depth cost-benefit analysis of 2-Fluoro-6-methylbenzoyl chloride, a specialized acylating agent, with a focus on its pivotal role in the synthesis of the FDA-approved drug, Avacopan. We will objectively compare its performance with a more conventional alternative, 2-chlorobenzoyl chloride, supported by experimental insights and a thorough examination of the underlying chemical principles.
The Strategic Importance of the Acylating Agent in the Synthesis of Avacopan
Avacopan is a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1][2] Its complex molecular architecture necessitates a highly controlled and efficient synthetic route. One of the key steps in its synthesis is the acylation of a piperidine intermediate. The choice of the acylating agent at this stage is crucial for achieving the desired yield and purity of the final active pharmaceutical ingredient (API).
The core of our analysis will revolve around the acylation of the ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate intermediate. This reaction highlights the nuanced considerations that drive the selection of a modern, functionalized reagent like this compound over a more traditional one.
Unveiling the Candidates: this compound and its Alternative
1. This compound (CAS: 535961-78-5) [3]
-
Structure: A benzoyl chloride derivative with fluoro and methyl substituents at the 2 and 6 positions, respectively.
-
Key Application: Utilized in the synthesis of Avacopan.[2]
2. 2-Chlorobenzoyl chloride (CAS: 609-65-4) [4]
-
Structure: A benzoyl chloride with a single chloro substituent at the 2-position.
-
General Applications: A versatile intermediate in the synthesis of pharmaceuticals (e.g., Clotrimazole), agrochemicals, and dyes.[4][5][6]
The Crux of the Matter: A Cost-Benefit Analysis
The decision to employ a more expensive, specialized reagent like this compound is not arbitrary. It is a calculated choice based on a careful evaluation of its benefits in the context of a complex, multi-step synthesis.
I. Performance and Reactivity: The Influence of Substitution
The substituents on the benzoyl chloride ring play a significant role in modulating the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the acyl chloride.
-
This compound: The fluorine atom at the 2-position is a strongly electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the 6-position provides steric hindrance, which can influence the conformation of the molecule and potentially enhance selectivity in certain reactions.
-
2-Chlorobenzoyl chloride: The chlorine atom at the 2-position is also electron-withdrawing, but to a lesser extent than fluorine. This would suggest that 2-chlorobenzoyl chloride is a slightly less reactive acylating agent compared to its 2-fluoro-6-methyl counterpart.
This difference in reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields when using this compound.
II. Economic Considerations: A Tale of Two Price Points
A direct comparison of the catalog prices of these two reagents reveals a significant disparity.
| Reagent | Supplier Example | Price (USD) | Quantity | Price per gram (USD) |
| This compound | Sigma-Aldrich[3] | $57.50 | 1 g | $57.50 |
| This compound | Oakwood Chemical[7] | $46.00 | 1 g | $46.00 |
| 2-Chlorobenzoyl chloride | Alkali Scientific[8] | ~$72.20 | 500 g | ~$0.14 |
| 2-Chlorobenzoyl chloride | Sdfine | ~$73.42 | 500 ml | ~$0.11 (assuming density of 1.38 g/mL) |
Note: Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.
On the surface, 2-chlorobenzoyl chloride is orders of magnitude cheaper than this compound. However, the true cost of a reagent in pharmaceutical manufacturing extends beyond its purchase price. A higher-priced reagent can be more economical in the long run if it leads to:
-
Higher yields: A small increase in yield can translate to significant cost savings in a large-scale synthesis.
-
Fewer side products: This simplifies purification, reducing the need for costly chromatographic steps and solvent usage.
-
Milder reaction conditions: This can lower energy consumption and reduce the need for specialized equipment.
-
Improved batch-to-batch consistency: This is crucial for regulatory compliance and ensuring the quality of the final drug product.
III. Safety Profile: A Comparative Overview
Both this compound and 2-chlorobenzoyl chloride are corrosive and moisture-sensitive compounds that must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3][9] They react with water to produce corrosive hydrogen chloride gas. A detailed comparison of their safety data sheets is essential before use.
Experimental Protocols: A Head-to-Head Comparison
The following protocols provide a detailed methodology for the acylation step in the synthesis of the Avacopan precursor, first with the documented reagent, this compound, and then a proposed protocol for the alternative, 2-chlorobenzoyl chloride.
Protocol 1: Acylation with this compound (Documented Method)[11]
Materials:
-
Ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate (−)-O,O′-di-p-toluoyl-L-tartaric acid salt (1:2)
-
This compound
-
Methyl tert-butyl ether (MTBE)
-
Water
Procedure:
-
Dissolve the piperidine intermediate in water and cool to ambient temperature.
-
Add MTBE, followed by the solid ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate (−)-O,O′-di-p-toluoyl-L-tartaric acid salt.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Add a solution of this compound (1.05 equivalents) in MTBE dropwise over 1 hour.
-
Continue to stir vigorously at room temperature for 30 minutes.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, the product, which precipitates from the reaction mixture, can be isolated.
Protocol 2: Proposed Acylation with 2-Chlorobenzoyl chloride (Alternative Method)
This protocol is based on standard acylation procedures and is intended for comparative purposes.[10][11]
Materials:
-
Ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate (free base)
-
2-Chlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
Procedure:
-
Dissolve the piperidine intermediate (free base, 1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product would likely require purification by column chromatography.
Visualizing the Workflow and Rationale
Experimental Workflow Comparison
Caption: Comparative experimental workflows for acylation.
The Logic Behind Reagent Selection
References
- 1. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. This compound | 535961-78-5 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bromchemlaboratories.in [bromchemlaboratories.in]
- 7. This compound [oakwoodchemical.com]
- 8. alkalisci.com [alkalisci.com]
- 9. 2-Chlorobenzoyl chloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-6-methylbenzoyl Chloride
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 2-Fluoro-6-methylbenzoyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the fundamental rationale behind method selection and validation strategies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The inherent reactivity of acyl chlorides like this compound presents a significant analytical challenge.[1][2] These compounds readily react with nucleophiles, including water, alcohols, and amines, which are common components of analytical systems.[1][2][3] Direct analysis is often impractical as the analyte can degrade upon contact with atmospheric moisture or protic solvents, leading to the formation of the corresponding carboxylic acid (2-fluoro-6-methylbenzoic acid) and compromising the accuracy of the results.
Therefore, a robust analytical strategy necessitates a derivatization step, converting the unstable acyl chloride into a stable, readily analyzable derivative. This guide will focus on comparing two primary chromatographic techniques following derivatization, alongside a spectroscopic method for identity confirmation.
Strategic Approach: The Imperative of Derivatization
The primary obstacle in analyzing this compound is its susceptibility to hydrolysis.[1][2] To ensure method robustness and obtain accurate quantitative data, the acyl chloride is converted into a more stable ester derivative prior to analysis. This is a common and effective strategy for the analysis of reactive acyl halides.[4] The most straightforward approach involves reaction with an anhydrous alcohol, such as methanol, to form the corresponding methyl ester (methyl 2-fluoro-6-methylbenzoate). This reaction is rapid and quantitative, providing a stable analyte for chromatographic analysis.
Comparative Overview of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identity confirmation, as well as available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on partitioning of the analyte derivative between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of the analyte derivative and its interaction with a stationary phase. | Measurement of the absorption of infrared radiation by the molecule, corresponding to vibrational transitions of specific bonds. |
| Primary Use | Gold standard for purity assessment and quantitative assay of the active substance. | Excellent for purity, volatile impurity profiling, and providing mass confirmation when coupled with a Mass Spectrometer (MS). | Primarily used for identity confirmation and qualitative assessment of the functional groups. |
| Specificity | High, especially with a Diode Array Detector (DAD) which provides UV spectral information to confirm peak identity and purity. | Very high, particularly with an MS detector which provides structural information based on fragmentation patterns. | Moderate to high for identity. Provides a unique molecular "fingerprint" but is not suitable for quantifying components in a mixture. |
| Sensitivity | High; UV detectors are very sensitive for chromophoric compounds like the derivatized analyte. | Very high, capable of detecting trace-level impurities, especially with an MS detector in Selected Ion Monitoring (SIM) mode. | Lower sensitivity compared to chromatographic methods; not suitable for trace analysis. |
| Sample Throughput | Moderate; typical run times are 10-30 minutes per sample. | Moderate to high; modern GC systems can have run times under 15 minutes. | High; analysis is typically completed in a few minutes. |
| Derivatization | Required. To form a stable, non-reactive ester. | Required. To form a stable and sufficiently volatile ester. | Not Required. Can be analyzed directly (neat liquid) to confirm the presence of the C=O and C-Cl bonds of the acyl chloride. |
The Validation Framework: Adhering to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring data is reliable and accurate.[5][6][7] The core validation parameters are essential for establishing the performance characteristics of the chosen method.[8]
References
- 1. Reactivity of acyl halides [qorganica.es]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to 2-Fluoro-6-methylbenzoyl Chloride: Navigating Steric Hindrance and Reactivity in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of available reagents, 2-Fluoro-6-methylbenzoyl chloride stands out as a key building block in the synthesis of complex pharmaceuticals, most notably the FDA-approved drug Avacopan. This guide provides an in-depth technical comparison of this compound with other acylating agents, supported by an analysis of its unique structural features and their implications for reactivity, along with detailed experimental protocols.
The "Ortho Effect": A Double-Edged Sword in Acylation Reactions
The defining characteristic of this compound is the presence of two substituents in the ortho positions relative to the acyl chloride group. This unique arrangement, featuring a fluorine atom and a methyl group, introduces a combination of steric and electronic effects that profoundly influence its reactivity in nucleophilic acyl substitution reactions. This phenomenon, often referred to as the "ortho effect," can be both advantageous and challenging in a synthetic context.
The methyl group at the 2-position creates significant steric hindrance around the electrophilic carbonyl carbon. This bulkiness can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to its less hindered counterparts, such as benzoyl chloride or para-substituted analogs.[1] Conversely, the fluorine atom, also at an ortho position, exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] However, the fluorine atom can also participate in intramolecular interactions that may influence the conformation and reactivity of the molecule.[2]
The interplay of these competing factors—steric hindrance from the methyl group and electronic activation from the fluorine atom—results in a finely tuned reactivity profile for this compound. This can be strategically exploited in complex syntheses to achieve desired selectivity and avoid over-reactivity or side reactions.
Comparative Analysis of Benzoyl Chlorides in N-Acylation
To illustrate the impact of ortho-substitution, the following table provides a comparative overview of the expected reactivity and potential yields of this compound and other benzoyl chlorides in the N-acylation of a piperidine derivative, a common transformation in pharmaceutical synthesis. The data is extrapolated from established principles of organic chemistry and available literature on similar reactions.[1][3][4]
| Acylating Agent | Key Structural Features | Expected Reactivity in N-Acylation of Piperidines | Potential Yield | Rationale |
| This compound | Ortho-fluoro (electron-withdrawing), Ortho-methyl (sterically hindering) | Moderate | Good to High | The electron-withdrawing fluorine enhances electrophilicity, while the methyl group's steric bulk moderates reactivity, potentially improving selectivity. |
| Benzoyl Chloride | Unsubstituted | High | High | Lacks steric hindrance, leading to rapid reaction with nucleophiles. |
| 2-Fluorobenzoyl Chloride | Ortho-fluoro (electron-withdrawing) | High | High | The strong inductive effect of fluorine significantly activates the carbonyl group for nucleophilic attack. |
| 2-Methylbenzoyl Chloride | Ortho-methyl (sterically hindering) | Moderate to Low | Moderate | Steric hindrance from the methyl group is the dominant factor, reducing the rate of acylation. |
| 4-Nitrobenzoyl Chloride | Para-nitro (strongly electron-withdrawing) | Very High | Very High | The powerful electron-withdrawing nitro group at the para-position greatly increases the electrophilicity of the carbonyl carbon without introducing steric hindrance.[3] |
dot graph "reactivity_comparison" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_high_reactivity" { label="High Reactivity"; bgcolor="#E8F0FE"; "4-Nitrobenzoyl_Chloride" [label="4-Nitrobenzoyl Chloride\n(Strongly Activated, Unhindered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Fluorobenzoyl_Chloride" [label="2-Fluorobenzoyl Chloride\n(Activated, Minimally Hindered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoyl_Chloride" [label="Benzoyl Chloride\n(Baseline, Unhindered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_moderate_reactivity" { label="Moderate/Controlled Reactivity"; bgcolor="#FEF7E0"; "2-Fluoro-6-methylbenzoyl_Chloride" [label="this compound\n(Activated, Sterically Hindered)", fillcolor="#FBBC05", fontcolor="#202124"]; "2-Methylbenzoyl_Chloride" [label="2-Methylbenzoyl Chloride\n(Deactivated by Sterics)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Nucleophile" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Nucleophile" -> "4-Nitrobenzoyl_Chloride" [label="Very Fast"]; "Nucleophile" -> "2-Fluorobenzoyl_Chloride" [label="Fast"]; "Nucleophile" -> "Benzoyl_Chloride" [label="Fast"]; "Nucleophile" -> "2-Fluoro-6-methylbenzoyl_Chloride" [label="Moderate"]; "Nucleophile" -> "2-Methylbenzoyl_Chloride" [label="Slow"]; } Caption: Comparative reactivity of benzoyl chlorides towards a nucleophile.
A Cornerstone in the Synthesis of Avacopan
The most prominent application of this compound is as a crucial intermediate in the synthesis of Avacopan, an orally administered selective C5a receptor antagonist for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[5] In the synthesis of Avacopan, this compound is used to acylate a key piperidine intermediate.[5]
The specific choice of this di-ortho-substituted benzoyl chloride is likely deliberate and multi-faceted. While a less hindered acylating agent might offer a faster reaction, the moderated reactivity of this compound could be advantageous in a multi-step synthesis involving a complex substrate, minimizing the formation of byproducts. Furthermore, the 2-fluoro-6-methylbenzoyl moiety is an integral part of the final Avacopan structure, and its specific electronic and steric properties are likely essential for the drug's binding affinity to the C5a receptor and its overall pharmacological profile. The synthesis of the penultimate amide intermediate via this acylation, followed by a Lewis acid-mediated amidation, has been reported to proceed with a high yield of 80% for the final step.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the N-acylation of a piperidine derivative, representative of the chemistry involved in the synthesis of Avacopan.
Protocol 1: N-Acylation of a Piperidine Intermediate with this compound (Schotten-Baumann Conditions)
This protocol is adapted from standard Schotten-Baumann reaction procedures, a robust method for the acylation of amines.[6][7][8][9]
Materials:
-
Piperidine intermediate (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine intermediate (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0 equivalents) to the stirred amine solution, maintaining the temperature below 5 °C.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of dichloromethane and transfer the solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-acylated piperidine.
dot graph "schotten_baumann_workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E8F0FE"; "Setup" [label="1. Dissolve piperidine intermediate in DCM\n2. Cool to 0-5 °C"]; "Base_Addition" [label="3. Add 10% aq. NaOH"]; "Acyl_Chloride_Addition" [label="4. Add this compound\n in DCM dropwise"]; "Stirring" [label="5. Warm to RT and stir for 2-4 h"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#E6F4EA"; "Separation" [label="6. Separate organic layer"]; "Washing" [label="7. Wash with HCl, H₂O, NaHCO₃, brine"]; "Drying" [label="8. Dry over Na₂SO₄"]; "Concentration" [label="9. Concentrate in vacuo"]; "Purification" [label="10. Purify by chromatography or recrystallization"]; }
"Setup" -> "Base_Addition" -> "Acyl_Chloride_Addition" -> "Stirring" -> "Separation" -> "Washing" -> "Drying" -> "Concentration" -> "Purification"; } Caption: Experimental workflow for the Schotten-Baumann N-acylation.
Protocol 2: Comparative N-Acylation with Benzoyl Chloride
To objectively compare the reactivity, this protocol can be run in parallel with Protocol 1, substituting this compound with benzoyl chloride.
Materials:
-
As per Protocol 1, with benzoyl chloride (1.1 eq) replacing this compound.
Procedure:
-
Follow steps 1-7 as outlined in Protocol 1, using benzoyl chloride as the acylating agent.
-
Comparative Analysis: Compare the reaction times (via TLC monitoring) and isolated yields of the two reactions to empirically determine the effect of the ortho-fluoro and -methyl substituents on the acylation reaction. It is anticipated that the reaction with benzoyl chloride will proceed more rapidly.
Conclusion
This compound is a specialized acylating agent whose utility in modern pharmaceutical synthesis is exemplified by its role in the construction of Avacopan. Its unique di-ortho-substitution pattern imparts a moderated reactivity profile, balancing electronic activation with steric hindrance. While this may result in slower reaction kinetics compared to unhindered or more strongly activated benzoyl chlorides, it offers the synthetic chemist a tool for controlled acylation, potentially enhancing selectivity and minimizing side reactions in the synthesis of complex molecular architectures. Understanding the interplay of these steric and electronic effects is paramount for researchers and drug development professionals seeking to leverage the full potential of this valuable synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. benchchem.com [benchchem.com]
- 8. testbook.com [testbook.com]
- 9. byjus.com [byjus.com]
A Comparative Guide to 2-Fluoro-6-methylbenzoyl Chloride in Pharmaceutical Synthesis: Case Studies and Experimental Protocols
Introduction: The Strategic Role of Sterically Hindered Acylating Agents
In the intricate landscape of pharmaceutical development, the precise assembly of molecular architecture is paramount. The choice of building blocks and reagents dictates not only the success of a synthetic route but also the ultimate biological activity and pharmacological profile of a drug candidate. Among the vast arsenal of synthetic tools, acyl chlorides are fundamental for the formation of amide and ester bonds. However, standard acylating agents often lack the subtlety required for complex, multi-functionalized molecules.
This guide focuses on 2-Fluoro-6-methylbenzoyl chloride (CAS No: 535961-78-5), a specialized acylating agent whose unique substitution pattern offers distinct advantages in modern drug synthesis.[1][2][3][4][5][6] The presence of both a fluorine atom and a methyl group in the ortho positions to the acyl chloride functionality imparts significant steric hindrance and unique electronic properties. These features can be strategically exploited to control reactivity, enhance selectivity, and access challenging chemical space.
Through a detailed examination of its properties, a comparative analysis with alternative reagents, and a key case study in the synthesis of an FDA-approved drug, this guide will provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to effectively deploy this versatile reagent.
Section 1: Core Chemical Properties and Synthesis
Understanding the fundamental characteristics of a reagent is the first step toward its effective application. This compound is a liquid or semi-solid at room temperature, valued for its ability to introduce the 2-fluoro-6-methylbenzoyl moiety.[6][7]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 535961-78-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆ClFO | [2][5] |
| Molecular Weight | 172.59 g/mol | [2] |
| Appearance | Liquid or Solid or Semi-solid | [6] |
| Purity | Typically ≥95% | [2] |
| Synonyms | Benzoyl chloride, 2-fluoro-6-methyl- | [1] |
Synthesis Pathway
The most common and direct route to this compound is via the chlorination of its parent carboxylic acid, 2-Fluoro-6-methylbenzoic acid.[8] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this transformation, proceeding through a nucleophilic acyl substitution mechanism.[7][9]
Caption: Synthesis of the title compound from its carboxylic acid precursor.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 2-fluoro-6-methylbenzoic acid to the corresponding acyl chloride using thionyl chloride. This procedure must be performed in a well-ventilated fume hood due to the evolution of corrosive gases.
Materials:
-
2-Fluoro-6-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Dry round-bottom flask
-
Reflux condenser with a gas trap (e.g., connected to a bubbler with NaOH solution)
-
Magnetic stir bar and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and charge it with 2-fluoro-6-methylbenzoic acid (1.0 eq). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagent: Carefully add thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount (1-2 drops) of anhydrous DMF. The addition of DMF can often accelerate the reaction.
-
Reaction Conditions: Equip the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ gases produced. Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction until the evolution of gas ceases and the mixture becomes a clear, homogeneous solution. This typically takes 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent steps. For higher purity, vacuum distillation can be performed.
Section 2: Comparative Analysis with Alternative Acylating Agents
The utility of this compound is best understood by comparing its performance characteristics against other common benzoyl chlorides. The choice of reagent is a critical experimental decision driven by the steric and electronic environment of the nucleophile and the desired reaction outcome.
Causality of Substituent Effects
-
Steric Hindrance: The 2-methyl and 6-fluoro groups create significant steric bulk around the electrophilic carbonyl carbon. This has two major consequences:
-
Increased Selectivity: It can prevent reactions with sterically accessible nucleophiles or disfavor multiple acylations. It is particularly useful for achieving mono-acylation of symmetric di-nucleophiles.
-
Decreased Reactivity: The steric shield can slow down the rate of reaction, often requiring more forcing conditions (higher temperature, longer reaction times) compared to unhindered acyl chlorides like benzoyl chloride.
-
-
Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, partially counteracting the rate-decreasing effect of steric hindrance. This electronic activation can be crucial for acylating less reactive nucleophiles.
Qualitative Performance Comparison
| Acylating Agent | Expected Reactivity | Steric Hindrance | Key Application Rationale |
| Benzoyl Chloride | High | Low | General purpose, high-throughput screening, reactions with unhindered nucleophiles. |
| 2-Methylbenzoyl Chloride | Moderate | Moderate | Introduces steric bulk to control selectivity; useful for preventing di-acylation.[7][10] |
| 2-Fluorobenzoyl Chloride | High | Low-Moderate | Electronically activated for reactions with poorly nucleophilic substrates. |
| This compound | Moderate | High | Optimal balance: High steric hindrance for selectivity, with electronic activation from fluorine to maintain reasonable reactivity. Ideal for complex substrates and late-stage functionalization. |
Reagent Selection Workflow
The decision to use this compound is a strategic one. The following workflow can guide this choice.
[Piperidine Intermediate] + this compound -> [Amide Intermediate for Avacopan]
References
- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 535961-78-5 | this compound - Fluoropharm [fluoropharm.com]
- 4. 535961-78-5|this compound|BLD Pharm [bldpharm.com]
- 5. 2-fluoro-6-methyl-benzoyl chloride 535961-78-5, Information for 2-fluoro-6-methyl-benzoyl chloride 535961-78-5, Suppliers of China 2-fluoro-6-methyl-benzoyl chloride 535961-78-5 [chemnet.com]
- 6. This compound | 535961-78-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-methylbenzoyl Chloride
For the diligent researcher in pharmaceutical development and complex organic synthesis, the proper handling and disposal of reactive reagents is a matter of paramount importance. Among these, acyl chlorides, such as 2-Fluoro-6-methylbenzoyl chloride (CAS No. 535961-78-5), represent a class of compounds that demand rigorous safety protocols, not only during their use in a reaction but especially in their final disposal.[1][2] This guide provides a detailed, step-by-step methodology for the safe and effective neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure, delving into the chemical principles that underpin these critical safety measures.
Understanding the Inherent Risks: The Chemical Reactivity of this compound
This compound is a corrosive, moisture-sensitive liquid that readily reacts with nucleophiles.[3][4] Its primary hazard lies in its vigorous, exothermic reaction with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 2-Fluoro-6-methylbenzoic acid.[4][5] This reactivity is the cornerstone of its utility in synthesis but also the principal concern for its disposal. Improper handling can lead to the rapid evolution of corrosive HCl gas, posing a severe inhalation hazard and the potential for pressure buildup in sealed containers.[6]
| Hazard Classification | Description | Source |
| Corrosivity | Causes severe skin burns and eye damage. | --INVALID-LINK-- |
| Reactivity | Reacts violently with water, releasing toxic and corrosive fumes. | --INVALID-LINK-- |
| Inhalation Toxicity | May cause respiratory irritation. Inhalation of vapors can be harmful. | --INVALID-LINK-- |
The Core Principle of Disposal: Controlled Nucleophilic Acyl Substitution
The foundation of safe disposal for this compound is a controlled nucleophilic acyl substitution, specifically hydrolysis. The goal is to intentionally and safely react the acyl chloride with a weak nucleophile under controlled conditions to convert it into less reactive, water-soluble salts that can be disposed of through the appropriate hazardous waste stream. The overall reaction is as follows:
C₈H₆ClFO + 2 NaOH → C₈H₆FNaO₂ + NaCl + H₂O
By using a basic solution, such as sodium hydroxide or sodium bicarbonate, we not only facilitate the hydrolysis but also neutralize the resulting hydrochloric acid and carboxylic acid in situ, preventing the release of corrosive vapors.
Essential Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Due to the corrosive nature of this compound and the hydrochloric acid produced during its hydrolysis, a comprehensive suite of PPE is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes. |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double-gloving with nitrile gloves as an inner layer is recommended. | Provides a robust barrier against skin contact. No specific breakthrough time data is available for this compound, so a conservative approach is essential. Gloves should be inspected before use and replaced immediately if contamination is suspected.[7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A properly fitted respirator with an organic vapor/acid gas cartridge may be necessary for spill cleanup or if ventilation is inadequate. | Protects against the inhalation of corrosive vapors. |
The Disposal Workflow: A Step-by-Step Protocol
This procedure must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
Materials Required:
-
Waste this compound
-
1M Sodium hydroxide (NaOH) solution or a 5% Sodium bicarbonate (NaHCO₃) solution
-
A large beaker or flask (at least 5 times the volume of the acyl chloride to be disposed of)
-
A magnetic stir plate and stir bar
-
An ice bath
-
Dropping funnel or pipette
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedural Steps:
-
Preparation of the Neutralizing Solution: In the chemical fume hood, place the large beaker or flask containing the magnetic stir bar on the stir plate. Add a sufficient volume of the 1M NaOH or 5% NaHCO₃ solution to the beaker. Begin gentle stirring.
-
Cooling the Neutralizing Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C. This is a critical step to control the exothermic nature of the hydrolysis reaction.
-
Slow Addition of the Acyl Chloride: Carefully and slowly add the this compound to the cold, stirring basic solution dropwise using a pipette or a dropping funnel. The rate of addition should be controlled to prevent excessive heat generation and foaming. If the temperature of the solution rises above 20°C, pause the addition and allow it to cool.
-
Monitoring the Reaction: Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion. Allow the solution to slowly warm to room temperature.
-
pH Verification: Once the solution has returned to room temperature, check the pH using pH paper or a pH meter. The solution should be neutral or slightly basic (pH 7-10). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: Rinse all glassware that came into contact with this compound with a small amount of the basic solution, and add the rinsate to the hazardous waste container. Then, wash the glassware thoroughly with soap and water.
Caption: Controlled Disposal Workflow for this compound.
Emergency Procedures: Responding to Spills and Exposures
In the event of a spill or personal exposure, immediate and decisive action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[8][9][10] Do not use combustible materials like paper towels.
-
Neutralize: Once absorbed, slowly and cautiously add a neutralizing agent (such as sodium bicarbonate) to the absorbed material.
-
Collect and Dispose: Carefully scoop the neutralized material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a basic solution, followed by soap and water.
-
For Large Spills: Evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Conclusion
The responsible management of reactive chemicals like this compound is a hallmark of a safe and professional laboratory environment. By understanding the underlying chemical principles and adhering to a meticulous, step-by-step disposal protocol, researchers can effectively mitigate the risks associated with this valuable synthetic building block. This guide serves as a comprehensive resource to ensure that the final step in the lifecycle of this chemical is handled with the same level of precision and care as its application in groundbreaking research.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. sunyopt.edu [sunyopt.edu]
- 11. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-6-methylbenzoyl Chloride
Welcome to a comprehensive guide on the safe handling of 2-Fluoro-6-methylbenzoyl chloride (CAS No. 535961-78-5). In our work, the pursuit of innovation cannot come at the expense of safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. My aim is to equip you, my fellow researchers, with the knowledge to create a self-validating system of safety, grounded in the chemical's specific reactivity and hazards.
Foundational Hazard Assessment: Understanding the "Why"
This compound is a substituted acyl halide. Like all acyl chlorides, its primary hazard stems from its high reactivity, particularly with nucleophiles. The most common nucleophile in a lab environment is water (including moisture on skin or in the air).
Mechanism of Corrosivity: Upon contact with water, this compound rapidly hydrolyzes to form hydrochloric acid (HCl) and 2-fluoro-6-methylbenzoic acid. This reaction is the root cause of its severe corrosive properties. It is classified as causing severe skin burns and serious eye damage[1][2][3]. Inhalation of its vapors can also cause severe irritation and damage to the respiratory tract[3][4].
This inherent reactivity dictates every PPE choice we make. We are not just protecting against the parent compound; we are protecting against the corrosive byproducts it generates upon contact with biological tissues.
The Core Ensemble: Your Primary Barrier
All handling of this compound must, without exception, be conducted inside a certified chemical fume hood to control vapor exposure[2][3]. The following PPE is mandatory for all personnel involved.
Eye and Face Protection: A Two-Tiered Approach
-
Primary Protection: Chemical splash goggles are non-negotiable. They must be worn at all times and conform to OSHA's 29 CFR 1910.133 regulations or European Standard EN166[2][3]. These provide a seal around the eyes to protect against splashes and vapors.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles[5]. From field experience, I stress this secondary layer. A splash from a dropped bottle or a reactive quench can easily bypass goggles alone. The face shield protects the entire face from severe corrosive damage.
Skin Protection: Beyond the Basic Lab Coat
-
Gloves: The Critical Interface: The choice of glove material is paramount. Due to the corrosive and reactive nature of acyl chlorides, a single pair of standard nitrile gloves is insufficient for anything beyond incidental contact.
-
Double Gloving: Always wear two pairs of gloves. The outer glove can be a thicker nitrile glove for splash protection and dexterity, but the inner glove should be made of a more robust material.
-
Recommended Materials: Butyl or Viton® rubber gloves are highly recommended as the primary (inner) layer due to their excellent resistance to corrosive acids and reactive chemicals[6]. If handling larger quantities or for prolonged tasks, heavier gauge butyl gloves are the professional standard. Immediately remove and replace gloves if you suspect any contamination[7].
-
-
Body Protection: Wear a flame-resistant lab coat with long sleeves and a secure cuff. For procedures involving larger volumes (>100 mL), a chemically resistant apron made of neoprene or rubber should be worn over the lab coat. All exposed skin, including the lower legs and feet, must be covered. Closed-toe, chemically resistant shoes are mandatory[5].
Respiratory Protection: Engineering Controls First
As stated, primary respiratory protection is the chemical fume hood[2][3]. If there is a failure of engineering controls or in the event of a large spill, respiratory protection is essential. Personnel involved in cleanup must be trained and fit-tested for respirators.
-
Recommended Respirator: A full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge is required in these situations[3]. For higher concentrations, a self-contained breathing apparatus (SCBA) is necessary[2][5].
Hazard and Protection Summary
| Hazard Classification | Signal Word | GHS Pictogram | Required PPE Ensemble |
| Skin Corrosion/Irritation, Category 1B[2][3] | Danger[1] | GHS05 (Corrosion) | Double gloves (inner Butyl/Viton®, outer Nitrile), Chemically resistant lab coat, Rubber/Neoprene apron (for volume), Closed-toe shoes. |
| Serious Eye Damage/Irritation, Category 1[2][3] | Danger[1] | GHS05 (Corrosion) | Chemical splash goggles AND a full-face shield. |
| Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[2][3] | Warning | GHS07 (Exclamation Mark) | Mandatory use of a certified chemical fume hood. Respirator (OV/AG) for emergencies. |
Operational and Disposal Plans
Safety is a procedure, not just equipment. Follow this workflow for every operation.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the hood, ensure the work area is clean and uncluttered. Have neutralization agents (sodium bicarbonate, lime) and spill kits readily available.
-
PPE Inspection: Visually inspect all PPE for defects—cracks in goggles, pinholes in gloves, etc.
-
Donning PPE: Don PPE in the following order: inner gloves, lab coat, apron, outer gloves, goggles, face shield.
-
Handling: Conduct all transfers and manipulations well within the fume hood. Use spark-proof tools and avoid ignition sources[8].
-
Decontamination: After handling, decontaminate any equipment. Quench residual reagent by slowly adding it to a stirred, cooled solution of sodium bicarbonate.
-
Doffing PPE: Remove PPE slowly and deliberately to avoid contaminating yourself. The sequence is critical: outer gloves, face shield, apron, goggles, lab coat, inner gloves. Wash hands thoroughly with soap and water immediately after[9].
Emergency Spill Response Workflow
In the event of a spill, a clear, logical response is crucial. The following diagram outlines the decision-making process.
Caption: Emergency response workflow for a chemical spill.
Disposal of Contaminated Materials
-
Chemical Waste: Unused or waste this compound must be considered hazardous waste. It should be slowly neutralized with a base like sodium bicarbonate under controlled conditions before being collected in a designated, sealed container.
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be placed in a sealed bag and disposed of as hazardous waste[9]. Do not discard it in the regular trash.
-
Regulatory Compliance: Always consult your institution's environmental health and safety (EHS) office and local regulations for complete and accurate hazardous waste disposal procedures[2].
Your safety, and that of your colleagues, depends on a rigorous and well-understood protocol. By understanding the chemical's nature and implementing these procedural and PPE-based safeguards, you can continue your vital research with confidence and security.
References
- 1. This compound | 535961-78-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. epa.gov [epa.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
